Cedazuridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H15ClF2N2O5 |
|---|---|
Molecular Weight |
304.67 g/mol |
IUPAC Name |
(4S)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C9H14F2N2O5.ClH/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17;/h4-7,14-16H,1-3H2,(H,12,17);1H/t4-,5+,6-,7-;/m1./s1 |
InChI Key |
LABVLHXBNUYUKB-RAPQHUHKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Oral Hypomethylating Agent Therapy: A Technical Overview of Cedazuridine Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Synthesis, and Clinical Application of a Novel Cytidine (B196190) Deaminase Inhibitor
Abstract
The development of oral therapies for hematologic malignancies has been a long-standing challenge, primarily due to the enzymatic degradation of active pharmaceutical ingredients in the gastrointestinal tract and liver. Cedazuridine (B1668773) hydrochloride, a potent inhibitor of cytidine deaminase (CDA), represents a significant breakthrough in overcoming this hurdle, enabling the oral administration of the hypomethylating agent decitabine (B1684300). This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical development of cedazuridine hydrochloride. Detailed experimental protocols, quantitative data from key studies, and visualizations of the synthesis process, mechanism of action, and clinical trial design are presented to offer a thorough understanding of this innovative therapeutic agent for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Oral Decitabine and the Discovery of Cedazuridine
Decitabine, a nucleoside metabolic inhibitor, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). Its therapeutic efficacy stems from its ability to incorporate into DNA and inhibit DNA methyltransferase, leading to hypomethylation and re-expression of tumor suppressor genes.[1] However, decitabine's clinical utility has historically been limited to intravenous administration due to its rapid degradation by cytidine deaminase (CDA), an enzyme highly expressed in the gastrointestinal tract and liver.[1][2] This limitation prompted the search for a potent and stable CDA inhibitor that could be co-administered with decitabine to protect it from first-pass metabolism and enable oral bioavailability.
The discovery of cedazuridine (formerly E7727), a synthetic nucleoside analog derived from tetrahydrouridine (B1681287) (THU), marked a pivotal moment in this endeavor.[3] Unlike its predecessor THU, which is unstable in acidic environments, cedazuridine was designed for improved stability and potent inhibition of CDA.[3][4] This innovation paved the way for the development of a fixed-dose combination of decitabine and cedazuridine (INQOVI®), which received its first approval in the United States and Canada in July 2020 for the treatment of MDS and CMML.[5]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a protected gemcitabine (B846) precursor. Several synthetic routes have been reported in the literature and patent filings, with a common strategy involving hydrogenation, reduction, and epimerization steps. A representative synthesis scheme is outlined below.
Synthesis Pathway
Experimental Protocol: A Representative Synthesis
The following protocol is a composite representation based on publicly available information and patent literature.[6][7]
Step 1: Hydrogenation of Protected Gemcitabine Precursor To a solution of 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine hydrochloride (M1) in ethyl acetate (B1210297) (EtOAc), 5% sodium bicarbonate (NaHCO3) is added. Formic acid and Palladium on carbon (Pd/C) are then added to the mixture in a hydrogenator. The reaction is stirred under hydrogen pressure at 60-70°C overnight. The resulting mixture is then processed to isolate the dihydrouridine intermediate.
Step 2: Reduction The dihydrouridine intermediate is dissolved in a mixture of dichloromethane (B109758) (DCM) and ethanol (B145695) (EtOH). Cerium(III) chloride heptahydrate (CeCl3·7H2O) is added as an adduct, followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH4) at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Step 3: Deprotection The reaction mixture from the previous step is treated with methanolic ammonia to remove the benzoyl protecting groups. The reaction is typically stirred at room temperature until the deprotection is complete.
Step 4: Epimerization and Purification The crude product, a mixture of diastereomers, is dissolved in aqueous acetonitrile. A catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the epimerization to the desired (4R) configuration of cedazuridine. The reaction is monitored by high-performance liquid chromatography (HPLC). Upon completion, the crude cedazuridine is purified by recrystallization from a solvent system such as acetone/water to yield the final product with high purity.
Step 5: Salt Formation To obtain the hydrochloride salt, the purified cedazuridine base is treated with a solution of hydrochloric acid (HCl) in a suitable solvent, followed by isolation of the precipitated salt.
Preclinical Pharmacology and Toxicology
A comprehensive preclinical program was conducted to evaluate the efficacy, safety, and pharmacokinetic profile of cedazuridine.
In Vitro Cytidine Deaminase Inhibition
Cedazuridine was identified as a potent inhibitor of cytidine deaminase.
Table 1: In Vitro CDA Inhibitory Activity of Cedazuridine
| Compound | IC50 (µM) |
| Cedazuridine | 0.28 ± 0.06 |
Data from Astex Pharmaceuticals presentation.
Experimental Protocol: Cytidine Deaminase Inhibition Assay A typical assay to determine the IC50 of a CDA inhibitor involves incubating recombinant human CDA with its substrate, cytidine or a cytidine analog, in the presence of varying concentrations of the inhibitor. The rate of conversion of the substrate to its corresponding uridine (B1682114) product is measured over time, often by monitoring the change in absorbance at a specific wavelength or by using HPLC to separate and quantify the substrate and product. The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in the enzymatic activity.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models, including mice and cynomolgus monkeys, demonstrated that co-administration of cedazuridine with decitabine significantly increased the systemic exposure of decitabine.[3] In a murine xenograft model of acute myeloid leukemia (AML), the combination of oral azacitidine (another hypomethylating agent) and cedazuridine was as effective as intraperitoneally administered azacitidine in reducing leukemic expansion and extending survival.
Toxicology Profile
Cedazuridine has been well-characterized in nonclinical toxicology studies.
Table 2: Summary of Key Toxicology Findings for Cedazuridine
| Study Type | Species | Duration | NOAEL | Key Findings |
| Single-Cycle Toxicity | Mouse | 7 days | 1000 mg/kg | Well-tolerated. |
| Single-Cycle Toxicity | Monkey | 7 days | 200 mg/kg | Well-tolerated. |
| Subchronic Toxicity | Mouse | 13 weeks | 100 mg/kg (female) 300 mg/kg (male) | Target organs at higher doses included lymph nodes. |
| Subchronic Toxicity | Monkey | 13 weeks | 60 mg/kg | Target organs at higher doses included GI mucosa and bone marrow (RBC parameters). |
| Genotoxicity | In vitro | - | Negative | Ames test and chromosome aberration test were negative. |
| Genotoxicity | In vivo | - | Negative | Mouse micronucleus test was negative at up to 2000 mg/kg. |
NOAEL: No Observed Adverse Effect Level. Data from Astex Pharmaceuticals presentation.[8]
Experimental Protocol: Chromosome Aberration Test The in vitro chromosome aberration test is performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. The cells are exposed to various concentrations of the test article, both with and without a metabolic activation system (S9). After a defined exposure period, the cells are treated with a mitotic inhibitor to arrest them in metaphase. The chromosomes are then harvested, stained, and examined microscopically for structural aberrations. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.
Clinical Development and Pharmacokinetics
The clinical development of the fixed-dose combination of decitabine and cedazuridine was primarily supported by two pivotal clinical trials: a Phase 1/2 study (NCT02103478) and the Phase 3 ASCERTAIN study (NCT03306264).
Clinical Trial Design and Workflow
The ASCERTAIN study was a multicenter, randomized, open-label, crossover study designed to demonstrate the pharmacokinetic equivalence of oral decitabine/cedazuridine to intravenous (IV) decitabine.
Pharmacokinetic Profile
The clinical trials demonstrated that the oral combination of decitabine and cedazuridine achieves decitabine exposures equivalent to that of IV decitabine.
Table 3: Pharmacokinetic Parameters of Decitabine and Cedazuridine (Oral Combination)
| Parameter | Decitabine | Cedazuridine |
| Cmax (ng/mL) | 145 (55%) | 371 (52%) |
| Median Tmax (hr) | 1.0 (range 0.3-3.0) | 3.0 (range 1.5-6.1) |
| Day 1 AUC (nghr/mL) | 103 (55%) | 2950 (49%) |
| Steady-State AUC (nghr/mL) | 178 (53%) | 3291 (45%) |
| 5-day Cumulative AUC (ng*hr/mL) | 851 (50%) | - |
| Steady-State Half-life (hr) | - | 6.7 (19%) |
Data are presented as mean (coefficient of variation) unless otherwise specified. Data from DrugBank.
The primary endpoint of the ASCERTAIN trial was met, with the geometric mean ratio of the 5-day cumulative decitabine AUC for the oral combination compared to IV decitabine being 99% (90% CI: 93-106).
Clinical Efficacy and Safety
The oral combination of decitabine and cedazuridine demonstrated robust clinical activity and a manageable safety profile, consistent with that of IV decitabine.
Table 4: Clinical Efficacy in MDS and CMML
| Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of CR (months) |
| NCT02103478 | 60% | 18% | 8.7 |
| ASCERTAIN (NCT03306264) | 61.7% | 21% | 7.5 |
Data from FDA approval information and congress presentations.
Safety Profile: The most common grade 3 or 4 adverse events observed in the clinical trials were myelosuppression-related, including neutropenia, thrombocytopenia, and anemia. The overall safety profile of the oral combination was similar to that of IV decitabine.
Mechanism of Action: Decitabine's Signaling Pathway
Cedazuridine's primary role is to enable the oral delivery of decitabine. The therapeutic effects are therefore driven by decitabine's mechanism of action, which involves the inhibition of DNA methyltransferases (DNMTs).
Conclusion
This compound is a testament to rational drug design, addressing a clear unmet need in the oral delivery of an established and effective anticancer agent. Its discovery and development have led to a paradigm shift in the management of MDS and CMML, offering patients a more convenient and less burdensome treatment option without compromising efficacy or safety. The successful translation of cedazuridine from a laboratory concept to a clinically approved drug underscores the importance of understanding enzymatic barriers to drug absorption and developing targeted inhibitors. This technical guide provides a comprehensive resource for the scientific community, detailing the key milestones and scientific data that underpinned the successful development of this important therapeutic innovation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. onclive.com [onclive.com]
- 8. Taiho Oncology Announces Publication of Final Results of the Phase 3 ASCERTAIN Clinical Trial of Oral Decitabine and Cedazuridine Fixed Dose Combination (INQOVI®) in Patients With MDS and CMML [taihopharma.ca]
An In-depth Technical Guide to Cedazuridine Hydrochloride: Structure, Properties, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedazuridine hydrochloride is a potent, orally bioavailable inhibitor of the enzyme cytidine (B196190) deaminase (CDA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details its critical role in enhancing the therapeutic efficacy of cytidine analogue antimetabolites, such as decitabine (B1684300), by preventing their rapid metabolic degradation. This document consolidates key preclinical and clinical data, outlines relevant experimental methodologies, and visually represents its mechanism of action and related experimental workflows to support further research and drug development in the field of oncology.
Chemical Structure and Properties
Cedazuridine is a synthetic analogue of tetrahydrouridine. The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulation.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one hydrochloride |
| CAS Number | 1141397-80-9 (Cedazuridine) |
| Molecular Formula | C₉H₁₄F₂N₂O₅ · HCl |
| Molecular Weight | 304.68 g/mol |
| SMILES | Cl.[H][C@@]1(O)CN(C(=O)N[C@H]1O)[C@H]1O--INVALID-LINK----INVALID-LINK--C1(F)F |
| InChI Key | VUDZSIYXZUYWSC-DBRKOABJSA-N |
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 162-165 °C (for Cedazuridine) | [1] |
| Solubility | Soluble in DMSO | [2] |
| pKa (Strongest Acidic) | 11 (Predicted) | [3] |
| pKa (Strongest Basic) | -3 (Predicted) | [3] |
| LogP | -0.64 (Predicted) |[3] |
Mechanism of Action
Cedazuridine's primary pharmacological function is the potent and specific inhibition of cytidine deaminase (CDA)[4]. CDA is an enzyme predominantly found in the gastrointestinal tract and liver, responsible for the deamination and subsequent inactivation of cytidine and its analogues[5].
Many potent anti-cancer agents, such as decitabine and azacitidine, are cytidine analogues. When administered orally, they are subject to extensive first-pass metabolism by CDA, leading to low bioavailability and reduced therapeutic efficacy[6].
By inhibiting CDA, Cedazuridine acts as a pharmacoenhancer. When co-administered with a cytidine analogue like decitabine, Cedazuridine prevents its degradation, leading to a significant increase in the oral bioavailability and systemic exposure of the active drug[6][7]. This allows for oral administration of these drugs, which would otherwise require intravenous infusion to bypass first-pass metabolism[8].
The combination of Cedazuridine with decitabine, marketed as Inqovi®, has been approved for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML)[9]. Decitabine, a hypomethylating agent, incorporates into DNA and inhibits DNA methyltransferase (DNMT), leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and ultimately, apoptosis of cancer cells[7][9].
Experimental Protocols
In Vitro Cytidine Deaminase (CDA) Inhibition Assay
A detailed protocol for a CDA inhibition assay is crucial for evaluating the potency of inhibitors like Cedazuridine.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDA is diluted to a working concentration in an appropriate assay buffer. A stock solution of the substrate (e.g., cytidine) is also prepared in the same buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. A pre-incubation step involves mixing the enzyme with the inhibitor dilutions for a specified period. The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Detection: After a defined incubation time at a controlled temperature (e.g., 37°C), the reaction is stopped, often by the addition of a strong acid or organic solvent. The amount of product (e.g., uridine) formed is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each Cedazuridine concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic and Efficacy Studies in Murine Models
Animal models are essential for evaluating the in vivo effects of Cedazuridine on the pharmacokinetics and anti-tumor efficacy of cytidine analogues.
Methodology for a Xenograft Efficacy Study:
-
Cell Line and Animal Model: Human cancer cell lines (e.g., AML cell line MOLM-13) are cultured and implanted into immunocompromised mice (e.g., NSGS mice) to establish xenograft tumors.
-
Drug Formulation and Administration: this compound and the cytidine analogue (e.g., decitabine or azacitidine) are formulated for oral gavage.
-
Treatment Groups: Mice are randomized into several treatment groups, including vehicle control, Cedazuridine alone, the cytidine analogue alone (oral and/or intraperitoneal), and the combination of oral Cedazuridine and the oral cytidine analogue.
-
Dosing Regimen: Treatments are administered according to a predefined schedule (e.g., daily for a specific number of days).
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors and relevant tissues may be harvested for further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetic Analysis: Satellite groups of animals may be used for pharmacokinetic studies. Blood samples are collected at various time points after drug administration to determine the plasma concentrations of the cytidine analogue and calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Quantitative Data
In Vitro Potency
| Parameter | Value | Reference |
| IC50 (Cytidine Deaminase) | 0.4 µM | [4] |
Clinical Pharmacokinetics (ASCERTAIN Study)
The ASCERTAIN Phase 3 clinical trial was a pivotal study that evaluated the pharmacokinetic equivalence of the oral combination of Cedazuridine (100 mg) and decitabine (35 mg) compared to intravenous (IV) decitabine (20 mg/m²) in patients with MDS and CMML[1].
| Parameter | Oral Cedazuridine/Decitabine | IV Decitabine | Reference |
| Decitabine 5-day AUC Ratio (Oral/IV) | 98.93% (90% CI: 92.66-105.60) | - | [1] |
Pharmacokinetic Parameters of Cedazuridine and Decitabine (Oral Combination)
| Parameter | Decitabine | Cedazuridine | Reference |
| Day 1 AUC (nghr/mL) | 103 (55% CV) | 2950 (49% CV) | [3] |
| Steady-State AUC (nghr/mL) | 178 (53% CV) | 3291 (45% CV) | [3] |
| Cmax (ng/mL) | 145 (55% CV) | 371 (52% CV) | [3] |
| Median Tmax (hr) | 1.0 (range 0.3-3.0) | 3.0 (range 1.5-6.1) | [3] |
Clinical Efficacy (ASCERTAIN Study)
| Endpoint | Value | Reference |
| Overall Response Rate (ORR) | 64% | [10] |
| Complete Response (CR) Rate | 12% | [10] |
Signaling Pathway
The combination of Cedazuridine and decitabine ultimately impacts cellular processes through the inhibition of DNA methylation. The following diagram illustrates the downstream effects of DNMT inhibition by decitabine, which is enabled by Cedazuridine.
Conclusion
This compound is a pivotal innovation in cancer therapy, enabling the oral administration of previously IV-only cytidine analogues. Its well-defined mechanism of action, favorable pharmacokinetic profile when combined with decitabine, and demonstrated clinical efficacy make it a cornerstone of treatment for myelodysplastic syndromes and chronic myelomonocytic leukemia. The data and methodologies presented in this guide are intended to facilitate further research into the applications and optimization of Cedazuridine-based combination therapies. The continued exploration of its potential in other malignancies and in combination with other therapeutic agents is a promising avenue for future cancer research.
References
- 1. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2021 ASH: Oral decitabine/cedazuridine in Patients with Lower Risk Myelodysplastic Syndrome: a Longer-Term Follow-Up of from the ASCERTAIN Study – Astex [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Astex Announces That the Phase 3 ASCERTAIN - Acute Myeloid Leukemia (AML) Clinical Study of Oral Hypomethylating Agent Decitabine and Cedazuridine Fixed-Dose Combination (ASTX727 or DEC-C) Met the Trial’s Primary Endpoint - BioSpace [biospace.com]
- 10. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study [ouci.dntb.gov.ua]
Preclinical development of Cedazuridine as a cytidine deaminase inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cedazuridine (B1668773) (E7727) is a potent, synthetic nucleoside analog of tetrahydrouridine (B1681287) designed to inhibit the enzyme cytidine (B196190) deaminase (CDA).[1][2] CDA is primarily responsible for the rapid degradation of cytidine analogs, such as the hypomethylating agent decitabine (B1684300), in the gastrointestinal tract and liver, which has historically limited their oral bioavailability.[3][4] Cedazuridine's enhanced stability in acidic environments compared to its predecessor, tetrahydrouridine, makes it a superior candidate for oral administration.[1] Co-administration of cedazuridine with decitabine has been shown to significantly increase the systemic exposure of decitabine, mimicking the pharmacokinetic and pharmacodynamic profiles of intravenous (IV) decitabine.[4][5] This technical guide provides a comprehensive overview of the preclinical development of cedazuridine, detailing its mechanism of action, pharmacology, toxicology, and the key in vitro and in vivo studies that supported its clinical development in combination with decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5]
Mechanism of Action
Cedazuridine is a competitive inhibitor of cytidine deaminase, the enzyme that catalyzes the deamination of cytidine and its analogs to uridine (B1682114) and its corresponding analogs.[1][6] By binding to CDA, cedazuridine prevents the metabolism of co-administered cytidine analogs like decitabine. This inhibition of first-pass metabolism in the gut and liver leads to increased oral bioavailability and sustained plasma concentrations of the active drug.[7]
The primary therapeutic rationale for developing cedazuridine was to enable the oral administration of decitabine. Decitabine is a DNA methyltransferase (DNMT) inhibitor that, after incorporation into DNA, leads to hypomethylation and re-expression of silenced tumor suppressor genes, ultimately inducing cellular differentiation and apoptosis in cancer cells.[3][5]
In Vitro Pharmacology
Cytidine Deaminase Inhibition Assay
The inhibitory activity of cedazuridine on cytidine deaminase was a critical early assessment in its preclinical development.
Experimental Protocol:
A fluorometric assay is a common method to determine CDA activity and the inhibitory potential of compounds like cedazuridine. While the specific protocol used in the initial preclinical studies for cedazuridine is not publicly detailed, a representative protocol using a commercially available kit is as follows:[8]
-
Sample Preparation: Tissue or cell lysates are prepared in a suitable assay buffer. For tissue samples, homogenization on ice is performed, followed by centrifugation to collect the supernatant.[8]
-
Reaction Mixture: A reaction mixture is prepared containing the CDA substrate (cytidine) and a developer solution.[8]
-
Assay Procedure:
-
The sample (or purified CDA enzyme) is added to a 96-well plate.
-
Cedazuridine at various concentrations is added to the wells to determine its inhibitory effect.
-
The reaction is initiated by adding the CDA substrate.
-
The plate is incubated, allowing the enzymatic reaction to proceed. CDA converts cytidine to uridine and ammonia (B1221849). The developer in the reaction mix then reacts with the ammonia produced to generate a fluorescent product.[8]
-
-
Detection: The fluorescence is measured at an excitation/emission wavelength of approximately 410/470 nm.[8]
-
Data Analysis: The concentration of cedazuridine that inhibits 50% of the CDA activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Results:
Cedazuridine was identified as a potent inhibitor of cytidine deaminase with a reported IC50 of 0.28 µM .[1]
Preclinical Pharmacokinetics
The pharmacokinetic profile of cedazuridine was evaluated in multiple animal species, primarily in mice and cynomolgus monkeys, both as a single agent and in combination with decitabine.[1][2]
Experimental Protocol:
Detailed protocols for preclinical pharmacokinetic studies are often proprietary. However, a general methodology can be outlined based on standard practices and available information:[7][9]
-
Animal Models: Studies were conducted in CD2F1 mice and cynomolgus monkeys.[7]
-
Drug Administration: Cedazuridine and decitabine were administered orally, typically via gavage for mice and oral dosing for monkeys.[1][9] In some studies, decitabine was administered intravenously as a comparator.[5] Dosing was often performed sequentially (cedazuridine followed by decitabine) or concomitantly.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of cedazuridine and decitabine were determined using a validated bioanalytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), which is the standard for such analyses.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).
Results:
-
Cedazuridine is metabolically stable in liver microsomes and hepatocytes.[2]
-
It does not inhibit major human cytochrome P450 (CYP) enzymes or major human drug transporters.[2]
-
Cedazuridine does not accumulate in tissues and is primarily excreted renally.[2]
-
A major metabolite is its epimer, which is formed in the acidic environment of the stomach.[2]
-
Co-administration of cedazuridine with oral decitabine resulted in a dose-dependent increase in the systemic exposure (AUC) of decitabine in both mice and cynomolgus monkeys.[5][7]
Table 1: Pharmacokinetic Parameters of Decitabine Following Oral Administration with Cedazuridine in Cynomolgus Monkeys
| Cedazuridine Dose (mg/kg) | Decitabine Dose (mg/kg) | Decitabine AUC (ng*hr/mL) |
| 0 | 3 | 21.7 |
| 0.1 | 3 | 138 |
| 1 | 3 | 301 |
| 10 | 3 | 1494 |
Data adapted from Oganesian A, et al. (2013) and Thota S, et al. (2021).
Preclinical Toxicology
Comprehensive toxicology studies were conducted to establish the safety profile of cedazuridine.[2]
Experimental Protocol:
Toxicology studies were performed in compliance with Good Laboratory Practice (GLP) regulations.
-
Animal Models: Toxicology was assessed in mice and cynomolgus monkeys.[2]
-
Dosing Regimen: Cedazuridine was administered orally once daily for 7 days in a 28-day cycle, mimicking the clinical dosing schedule. Subchronic studies involved multiple cycles over 13 weeks.[2]
-
Safety Assessments: Evaluations included clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Genetic Toxicology: A battery of tests was conducted to assess the genotoxic potential of cedazuridine, including the Ames test (bacterial reverse mutation), in vitro chromosome aberration test, and in vivo mouse micronucleus assay.[2]
Results:
Cedazuridine was found to be well-tolerated in both mice and monkeys.[2]
Table 2: Summary of Key Preclinical Toxicology Findings for Cedazuridine
| Study Type | Species | Dosing Regimen | NOAEL | Target Organs at Doses Above NOAEL |
| Single-Cycle (7 days) | Mouse | Oral, daily | 1000 mg/kg | Not specified |
| Single-Cycle (7 days) | Cynomolgus Monkey | Oral, daily | 200 mg/kg | Not specified |
| Multi-Cycle (13 weeks) | Mouse (female/male) | Oral, days 1-7 of 28-day cycle | 100/300 mg/kg | Lymph nodes |
| Multi-Cycle (13 weeks) | Cynomolgus Monkey | Oral, days 1-7 of 28-day cycle | 60 mg/kg | GI mucosa, Bone marrow (RBC parameters) |
NOAEL: No-Observed-Adverse-Effect Level. Data from Astex Pharmaceuticals (2019).[2]
Cedazuridine was not mutagenic in the Ames test or clastogenic in the in vitro chromosome aberration and in vivo mouse micronucleus assays.[2]
In Vivo Efficacy Models
The ability of cedazuridine to enhance the efficacy of oral cytidine analogs was demonstrated in preclinical cancer models.
Experimental Protocol:
While specific studies focused on cedazuridine with decitabine are less detailed in the public domain, studies with the similar cytidine analog, azacitidine, provide a clear methodological framework.[9][10]
-
Animal Model: Immunodeficient mice (e.g., NSGS) are commonly used.[9]
-
Xenograft Model: Human acute myeloid leukemia (AML) cell lines, such as MOLM-13, are injected intravenously to establish a systemic disease model.[9][10]
-
Treatment Groups: Mice are randomized into several groups, typically including:
-
Drug Administration: Drugs are administered daily for a specified period (e.g., 7 consecutive days) via oral gavage or injection.[9]
-
Efficacy Endpoints:
-
Leukemic burden: Assessed by flow cytometry for human cancer cells (e.g., human CD45+) in peripheral blood, bone marrow, and spleen at the end of the study.[9]
-
Survival: A Kaplan-Meier survival analysis is performed to compare the lifespan of mice in different treatment groups.[10]
-
Toxicity: Monitored by body weight changes and observation for signs of distress.[11]
-
Results:
-
In a murine xenograft model of AML, oral azacitidine alone did not significantly reduce leukemic expansion.[10]
-
However, the combination of oral cedazuridine and oral azacitidine significantly reduced AML in both the bone marrow and spleen, with efficacy comparable to that of intraperitoneally administered azacitidine.[9][10]
-
The combination of oral cedazuridine and azacitidine also led to a significant extension in the survival of the treated mice compared to control groups.[10]
Visualizations
Diagrams
Caption: Mechanism of action of orally co-administered cedazuridine and decitabine.
Caption: Experimental workflow for in vivo efficacy studies in a xenograft model.
Conclusion
The preclinical development program for cedazuridine successfully demonstrated its potential as a potent and stable inhibitor of cytidine deaminase. In vitro studies confirmed its high inhibitory activity, while in vivo pharmacokinetic studies in multiple species established its favorable drug metabolism and pharmacokinetic profile, particularly its ability to significantly increase the oral bioavailability of decitabine. The comprehensive toxicology evaluation revealed a wide safety margin. Efficacy studies in relevant animal models provided the proof-of-concept that co-administration of cedazuridine with an oral cytidine analog could replicate the therapeutic effects of parenteral administration. These robust preclinical data provided a strong foundation for the successful clinical development and eventual regulatory approval of the fixed-dose combination of cedazuridine and decitabine.
References
- 1. researchgate.net [researchgate.net]
- 2. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reference.medscape.com [reference.medscape.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. 2019 ASH: Oral Azacitidine and Cedazuridine Approximate Azacitidine Efficacy in a Murine Model – Astex [astx.com]
- 10. Enhancing Oral Azacitidine Efficacy with Cedazuridine in a Mouse Model: Bridging the Gap to Intravenous Therapy [synapse.patsnap.com]
- 11. astx.com [astx.com]
The Pivotal Role of Cedazuridine Hydrochloride in Enabling Oral Epigenetic Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cedazuridine (B1668773) hydrochloride, a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA), plays a crucial, albeit indirect, role in epigenetic modulation. Its primary function is to prevent the rapid degradation of the DNA methyltransferase (DNMT) inhibitor, decitabine (B1684300), in the gastrointestinal tract and liver. This inhibitory action allows for the oral administration of decitabine, leading to systemic exposures and pharmacodynamic effects comparable to intravenous (IV) infusion. The oral fixed-dose combination of cedazuridine and decitabine (marketed as INQOVI®) represents a significant advancement in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), offering a more convenient, at-home treatment option that maintains the epigenetic modifying activity of decitabine. This guide provides an in-depth technical overview of the mechanism of action, quantitative clinical data, experimental protocols, and key pathways associated with cedazuridine-enabled epigenetic therapy.
Introduction: The Challenge of Oral Hypomethylating Agents
DNA methylation is a critical epigenetic mechanism that regulates gene expression. In hematologic malignancies like MDS and CMML, aberrant hypermethylation of tumor suppressor genes contributes to disease pathogenesis.[1] Hypomethylating agents (HMAs) such as decitabine are designed to reverse this process. Decitabine, a cytidine nucleoside analog, incorporates into DNA and covalently traps DNMT enzymes, leading to their degradation and subsequent passive DNA demethylation during replication.[2][3] This restores the expression of silenced tumor suppressor genes, inducing cellular differentiation and apoptosis in malignant cells.[4][5]
However, the clinical utility of oral decitabine has been historically limited by its rapid degradation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver.[4] This first-pass metabolism results in very low bioavailability of orally administered decitabine.[4]
Cedazuridine Hydrochloride: The Enabler of Oral Decitabine Therapy
Cedazuridine is a potent and specific inhibitor of cytidine deaminase.[6] By co-administering cedazuridine with decitabine, the enzymatic degradation of decitabine is blocked, leading to a significant increase in its oral bioavailability.[4] This allows for an oral fixed-dose combination that achieves therapeutic plasma concentrations of decitabine, comparable to those achieved with IV administration.[6][7]
Mechanism of Action: A Synergistic Partnership for Epigenetic Modulation
The epigenetic modulation observed with the cedazuridine/decitabine combination is driven by the action of decitabine. Cedazuridine itself does not have direct epigenetic activity. Its role is to ensure that decitabine reaches the systemic circulation in sufficient concentrations to exert its therapeutic effect.
The mechanism can be summarized in the following steps:
-
Oral Administration: The fixed-dose combination of cedazuridine and decitabine is taken orally.
-
Inhibition of Cytidine Deaminase: Cedazuridine inhibits CDA in the gastrointestinal tract and liver.
-
Increased Decitabine Bioavailability: The inhibition of CDA prevents the breakdown of decitabine, allowing it to be absorbed into the bloodstream.
-
Cellular Uptake and Activation: Decitabine is transported into cells and phosphorylated to its active triphosphate form (dCTP analog).
-
Incorporation into DNA: During DNA replication, the active form of decitabine is incorporated into the newly synthesized DNA strand in place of cytosine.
-
DNMT Trapping and Depletion: DNA methyltransferases (primarily DNMT1) recognize the incorporated decitabine as a substrate but become irreversibly covalently bound to it.[2][4] This leads to the depletion of active DNMT enzymes.
-
DNA Hypomethylation: With reduced DNMT activity, the methylation patterns are not maintained during subsequent rounds of DNA replication, leading to passive demethylation of the genome.
-
Gene Reactivation and Anti-tumor Effects: The resulting hypomethylation, particularly in the promoter regions of tumor suppressor genes, leads to their re-expression, ultimately resulting in cell cycle arrest, apoptosis, and cellular differentiation.[2][8]
Quantitative Data from Clinical Trials
The efficacy and pharmacokinetic equivalence of oral cedazuridine/decitabine compared to intravenous decitabine have been established in several clinical trials.
Pharmacokinetic Equivalence
The ASCERTAIN Phase 3 study was a pivotal trial that demonstrated the bioequivalence of the oral combination to IV decitabine.[6][7]
| Parameter | Oral Cedazuridine/Decitabine (35 mg/100 mg) | Intravenous Decitabine (20 mg/m²) | Ratio (Oral/IV) [90% CI] |
| 5-Day Cumulative AUC | - | - | 98.93% [92.66% - 105.60%][6] |
AUC = Area Under the Curve; CI = Confidence Interval
Pharmacodynamic Equivalence: DNA Demethylation
The pharmacodynamic equivalence was assessed by measuring global DNA methylation using Long Interspersed Nuclear Element 1 (LINE-1) bisulfite sequencing.
| Treatment | Mean % LINE-1 Demethylation | Difference (Oral - IV) |
| Oral Cedazuridine/Decitabine | Similar to IV | ≤1%[9][10] |
| Intravenous Decitabine | Similar to Oral | - |
Clinical Efficacy in MDS and CMML (ASCERTAIN Phase 3 Study)
| Efficacy Endpoint | Oral Cedazuridine/Decitabine |
| Median Overall Survival (mOS) | 31.7 months[7] |
| Overall Response Rate (ORR) | 62%[7][11] |
| Complete Response (CR) Rate | 22%[7] |
| Transfusion Independence (in previously dependent patients) | 53% (for at least 8 weeks)[12] |
Experimental Protocols
Global DNA Methylation Analysis using LINE-1 Bisulfite Sequencing
This method is commonly used to assess changes in global DNA methylation in response to hypomethylating agents.
Objective: To quantify the percentage of methylated LINE-1 elements in genomic DNA from patient samples.
Methodology:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via agarose (B213101) gel electrophoresis.
-
-
Bisulfite Conversion:
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Follow the manufacturer's protocol for denaturation, bisulfite treatment, desulfonation, and purification of the converted DNA.
-
-
PCR Amplification of LINE-1 Elements:
-
Design PCR primers specific for a conserved region of the LINE-1 promoter that is rich in CpG sites. The primers should be designed to amplify both methylated and unmethylated sequences after bisulfite conversion.
-
Perform PCR using a hot-start DNA polymerase tolerant of uracil-containing templates. A typical reaction mixture includes:
-
Bisulfite-converted DNA (10-50 ng)
-
Forward and Reverse Primers (10 µM each)
-
dNTPs
-
PCR Buffer
-
Hot-start DNA Polymerase
-
Nuclease-free water to final volume
-
-
Use the following thermal cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Pyrosequencing:
-
Perform pyrosequencing on the PCR amplicons using a pyrosequencing instrument (e.g., PyroMark Q24).
-
The sequencing primers are designed to anneal adjacent to the CpG sites of interest within the LINE-1 amplicon.
-
The pyrosequencing software quantifies the ratio of cytosine to thymine (B56734) at each CpG site, which corresponds to the percentage of methylation.
-
-
Data Analysis:
-
Calculate the average methylation percentage across all analyzed CpG sites within the LINE-1 element for each sample.
-
Compare the methylation levels between baseline and post-treatment samples to determine the extent of demethylation.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Decitabine Enabled by Cedazuridine
Caption: Mechanism of action of oral cedazuridine/decitabine.
Experimental Workflow for Assessing DNA Methylation Changes
Caption: Workflow for analyzing DNA methylation changes.
Conclusion
This compound is a cornerstone of oral epigenetic therapy with decitabine. By overcoming the pharmacokinetic challenge of first-pass metabolism, cedazuridine enables the effective oral delivery of decitabine, providing a convenient and clinically equivalent alternative to intravenous administration. The robust clinical data demonstrating pharmacokinetic and pharmacodynamic equivalence, along with significant clinical efficacy in MDS and CMML, underscore the importance of this combination therapy. For researchers and drug development professionals, the cedazuridine/decitabine model serves as a successful example of enhancing the therapeutic potential of an existing drug through targeted inhibition of its metabolic pathway, paving the way for further innovations in oral cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astex Pharmaceuticals Presents Overall Survival Data From ASCERTAIN Phase 3 Study of Oral Hypomethylating Agent INQOVI® (decitabine and cedazuridine) in MDS and CMML at International Congress on Myelodysplastic Syndromes – Astex [astx.com]
- 8. The DNA demethylating agent decitabine activates the TRAIL pathway and induces apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. checkorphan.org [checkorphan.org]
- 12. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Early-Phase Clinical Trials of Cedazuridine in Myeloid Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid malignancies, including Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), and Acute Myeloid Leukemia (AML), are clonal hematopoietic disorders characterized by ineffective hematopoiesis and a risk of progression to more aggressive disease. DNA hypomethylating agents (HMAs), such as decitabine (B1684300), are a cornerstone of therapy, particularly for higher-risk MDS and as a treatment option for older adults with AML.[1] These agents work by inhibiting DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes.[2]
Historically, the clinical utility of decitabine has been limited to intravenous (IV) administration due to its rapid degradation by the enzyme cytidine (B196190) deaminase (CDA), which is abundant in the gut and liver.[2] This results in poor and highly variable oral bioavailability, creating a significant treatment burden for patients requiring frequent clinic visits.[2] To overcome this limitation, cedazuridine (B1668773), a potent and specific inhibitor of CDA, was developed.[3] The co-administration of cedazuridine with oral decitabine as a fixed-dose combination (FDC) tablet, known as ASTX727 or C-DEC (Inqovi®), was designed to protect decitabine from first-pass metabolism, enabling oral delivery with exposure equivalent to the established IV formulation.[4] This guide details the mechanism of action, experimental protocols, and key quantitative data from the early-phase clinical trials that established the foundation for this novel oral therapy.
Mechanism of Action of Cedazuridine and Decitabine
The therapeutic effect of the cedazuridine/decitabine combination relies on a synergistic interaction. Cedazuridine's sole function is to enable the oral administration of decitabine.[3]
-
Inhibition of Cytidine Deaminase (CDA): When the FDC tablet is ingested, cedazuridine inhibits CDA in the gastrointestinal tract and liver. This prevents the rapid deamination of decitabine into its inactive metabolite.[2]
-
Enhanced Decitabine Bioavailability: By blocking CDA-mediated degradation, cedazuridine ensures that a therapeutic concentration of oral decitabine is absorbed into systemic circulation.[4]
-
DNA Hypomethylation by Decitabine: Decitabine is a prodrug and a nucleoside analog of deoxycytidine. It is phosphorylated intracellularly to its active triphosphate form, decitabine-triphosphate (dCTP).[3] This active form is incorporated into replicating DNA, where it covalently traps DNMT enzymes (primarily DNMT1) onto the DNA strand.[5] This trapping leads to the depletion of active DNMT, preventing the methylation of newly synthesized DNA strands during subsequent cell divisions. The progressive and passive loss of methylation patterns results in global DNA hypomethylation.[2][3]
-
Anti-Tumor Effect: The resulting hypomethylation is hypothesized to reactivate aberrantly silenced tumor suppressor genes, leading to the induction of cellular differentiation, apoptosis, and a reduction in malignant cell proliferation.[2][3]
Early-Phase Clinical Trial Protocols
Study Design and Key Trials
The foundational studies utilized a randomized, crossover design to minimize inter-patient variability, allowing each participant to serve as their own control.
-
Phase 1/2 Study (NCT02103478): This first-in-human, open-label study was crucial for dose-finding and establishing the proof of concept. It began with a dose-escalation phase to identify the optimal doses of cedazuridine and decitabine that would match the pharmacokinetic (PK) profile of IV decitabine. This was followed by a randomized, two-cycle crossover phase comparing the selected oral dose to IV decitabine.[8]
-
Phase 3 ASCERTAIN Study (NCT03306264): This pivotal registration trial was a multicenter, randomized, open-label, crossover study in patients with MDS or CMML.[9][10] Patients were randomized 1:1 to receive either oral cedazuridine/decitabine in Cycle 1 followed by IV decitabine in Cycle 2, or the reverse sequence.[9] From Cycle 3 onwards, all patients received the oral formulation.[9] This design allowed for a robust intra-patient comparison of PK and pharmacodynamic (PD) equivalence.[9][10]
References
- 1. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Decitabine and Cedazuridine (ASTX727) (Hematological Malignancies) – Astex [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacokinetic Guided Dose Escalation and Dose Confirmation With Oral Decitabine and Oral Cytidine Deaminase Inhibitor (CDAi) in Patients With Myelodysplastic Syndromes (MDS) | Clinical Research Trial Listing [centerwatch.com]
- 8. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astex Pharmaceuticals and Otsuka announce results of the phase 3 ASCERTAIN study of the novel oral cedazuridine and decitabine fixed-dose combination (ASTX727) in patients with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) – Astex [astx.com]
The Pharmacological Profile of Cedazuridine: A Novel Cytidine Deaminase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cedazuridine (B1668773) is a novel, orally administered small molecule inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2] Developed to overcome the limitations of previous CDA inhibitors, such as the instability of tetrahydrouridine (B1681287) in acidic environments, cedazuridine represents a significant advancement in oral chemotherapy.[3] Its primary therapeutic application is in combination with decitabine (B1684300), a hypomethylating agent, for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5][6] By inhibiting CDA-mediated metabolism in the gastrointestinal tract and liver, cedazuridine significantly enhances the oral bioavailability of decitabine, allowing for an oral treatment regimen with comparable systemic exposure to intravenous (IV) administration.[5][7][8] This guide provides a comprehensive overview of the pharmacological profile of cedazuridine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by experimental data and methodologies.
Mechanism of Action
Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine.[9] Its mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA), an enzyme responsible for the deamination and subsequent inactivation of cytidine and its analogs, including the antineoplastic agent decitabine.[2][10] When decitabine is administered orally, it is subject to extensive first-pass metabolism by CDA, leading to poor bioavailability.[4][11]
By co-administering cedazuridine with decitabine, the degradation of decitabine is prevented, leading to increased systemic exposure and enabling its therapeutic efficacy via an oral route.[5][12] Decitabine, a hypomethylating agent, exerts its antineoplastic effects after being phosphorylated to its active triphosphate form. This active form is incorporated into DNA, where it inhibits DNA methyltransferases (DNMTs).[4][5] This inhibition leads to a reduction in DNA methylation, which is hypothesized to reactivate tumor suppressor genes and induce cellular differentiation and apoptosis in malignant hematopoietic cells.[5][10]
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of cedazuridine, when administered as a fixed-dose combination with decitabine (INQOVI®), has been characterized in clinical studies. The co-administration of cedazuridine (100 mg) with decitabine (35 mg) results in decitabine exposures that are equivalent to those achieved with intravenous decitabine (20 mg/m²).[5][7]
| Parameter | Cedazuridine (100 mg) | Decitabine (35 mg with Cedazuridine) |
| Cmax (ng/mL) | 371 (52% CV) | 145 (55% CV) |
| AUC (nghr/mL) - Day 1 | 2950 (49% CV) | 103 (55% CV) |
| AUC (nghr/mL) - Steady State | 3291 (45% CV) | 178 (53% CV) |
| 5-day Cumulative AUC (ng*hr/mL) | - | 851 (50% CV) |
| Half-life (hours) | 6.7 (19% CV) | - |
| Apparent Clearance (L/hours) | 30.3 (46% CV) | - |
| Apparent Volume of Distribution (L) | - | 417 |
| Plasma Protein Binding | 34-38% | 4-6% |
| Data from DrugBank Online and other sources.[4][7] CV: Coefficient of Variation. |
Absorption: Following oral administration, both cedazuridine and decitabine are absorbed, with cedazuridine facilitating the systemic exposure of decitabine.[4] An approximately dose-proportional increase in Cmax and AUC is observed for both drugs within the studied dose ranges.[7]
Distribution: Neither cedazuridine nor decitabine exhibit extensive plasma protein binding.[4] The apparent volume of distribution at steady state for decitabine is 417 L and for cedazuridine is 296 L.[7]
Metabolism: The metabolism of cedazuridine is not fully established, but it is known to convert to an epimer that is about 10-fold less effective at inhibiting CDA.[4] Decitabine is primarily metabolized by CDA and through physicochemical degradation.[7] Cedazuridine itself is not a substrate for and does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.[10]
Excretion: Approximately 46% of cedazuridine is recovered in the urine (21% unchanged) and 51% in the feces (27% unchanged).[4]
Pharmacodynamics
The pharmacodynamic effect of the cedazuridine/decitabine combination is primarily driven by the hypomethylating activity of decitabine. This is often assessed by measuring the methylation of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA methylation.[11] Clinical studies have demonstrated that oral cedazuridine/decitabine induces a degree of LINE-1 demethylation that is comparable to that observed with IV decitabine, with differences in mean percentage of demethylation being less than or equal to 1%.[3][11] The maximum change from baseline in LINE-1 demethylation is typically observed around Day 8 of a treatment cycle.[13]
Clinical Efficacy and Safety
The clinical development of cedazuridine in combination with decitabine has been established through several key clinical trials, primarily in patients with MDS and CMML.
Pivotal Clinical Trials
Two open-label, randomized, crossover trials, ASTX727-01-B (NCT02103478) and ASTX727-02 (NCT03306264), were pivotal in the approval of the oral combination.[14][15] In these studies, patients were randomized to receive either oral cedazuridine/decitabine (35 mg/100 mg) or IV decitabine (20 mg/m²) in the first one or two cycles, followed by all patients receiving the oral combination in subsequent cycles.[3][14]
| Trial | Patient Population | Key Efficacy Endpoints | Results |
| ASTX727-01-B | 80 adults with MDS or CMML | Complete Response (CR) Rate | 18% (95% CI: 10-28%) |
| Median Duration of CR | 8.7 months | ||
| Transfusion Independence | 49% of previously dependent patients became transfusion independent. | ||
| ASTX727-02 | 133 adults with MDS or CMML | Decitabine Exposure Equivalence | Geometric mean ratio of 5-day cumulative AUC for oral vs. IV decitabine was 99% (90% CI: 93-106%). |
| Complete Response (CR) Rate | 21% (95% CI: 15-29%) | ||
| Median Duration of CR | 7.5 months | ||
| Transfusion Independence | 53% of previously dependent patients became transfusion independent. | ||
| Data from FDA approval information and related publications.[14][15][16] |
Safety Profile
The overall safety profile of oral cedazuridine/decitabine is similar to that of intravenous decitabine.[14][15] The most common adverse reactions are primarily related to myelosuppression and gastrointestinal effects.
| Adverse Reaction (≥20% incidence) | Percentage of Patients |
| Fatigue | ≥20% |
| Constipation | ≥20% |
| Hemorrhage | ≥20% |
| Myalgia | ≥20% |
| Mucositis | ≥20% |
| Arthralgia | ≥20% |
| Nausea | ≥20% |
| Dyspnea | ≥20% |
| Diarrhea | ≥20% |
| Rash | ≥20% |
| Dizziness | ≥20% |
| Febrile Neutropenia | ≥20% |
| Edema | ≥20% |
| Headache | ≥20% |
| Cough | ≥20% |
| Decreased Appetite | ≥20% |
| Upper Respiratory Tract Infection | ≥20% |
| Pneumonia | ≥20% |
| Increased Transaminases | ≥20% |
Data from FDA prescribing information.[13][14]
Serious Adverse Reactions: Serious adverse reactions occurred in 68% of patients, with the most frequent being febrile neutropenia (30%), pneumonia (14%), and sepsis (13%).[13]
Laboratory Abnormalities: The most common Grade 3 or 4 laboratory abnormalities (≥50%) were decreased leukocytes, platelet count, neutrophil count, and hemoglobin.[14][15]
Experimental Protocols
Phase II Pharmacokinetic/Pharmacodynamic Crossover Study (NCT02103478)
Objective: To compare the systemic exposure of decitabine, pharmacodynamic demethylation activity, and safety of oral cedazuridine/decitabine versus IV decitabine.[3][11]
Study Design:
-
Population: Adults with intermediate-1, intermediate-2, or high-risk MDS or CMML.[11]
-
Design: Randomized, open-label, two-way crossover study.[11]
-
Treatment Arms:
-
Subsequent Cycles: All patients received the oral combination from Cycle 3 onwards.[11]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time points post-dose on specified days of Cycles 1 and 2 to determine decitabine concentrations.[17]
-
Pharmacodynamic Assessment: DNA methylation was assessed using the LINE-1 bisulfite sequencing assay on blood samples collected at screening, predose on Day 1 of Cycles 1, 2, and 3, and on Days 8, 15, and 22 of Cycles 1 and 2.[11]
Conclusion
Cedazuridine is a pivotal innovation in the treatment of myeloid malignancies, enabling the effective oral administration of decitabine. Its potent and specific inhibition of cytidine deaminase translates into a pharmacokinetic profile for oral decitabine that is equivalent to intravenous administration, with comparable pharmacodynamic effects on DNA methylation. The clinical efficacy and safety of the oral combination of cedazuridine and decitabine have been robustly demonstrated in patients with MDS and CMML, offering a more convenient and less burdensome treatment option. Ongoing and future research will continue to explore the full potential of this novel therapeutic approach in various hematological and other malignancies.
References
- 1. Cedazuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cedazuridine | C9H14F2N2O5 | CID 25267009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. drugs.com [drugs.com]
- 7. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Combination of Decitabine and Cedazuridine for Myelodysplastic Syndromes - The ASCO Post [ascopost.com]
- 9. astx.com [astx.com]
- 10. Decitabine and Cedazuridine Monograph for Professionals - Drugs.com [drugs.com]
- 11. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. FDA Approves Oral Combination of Decitabine and Cedazuridine for Adult Patients With MDS - The ASCO Post [ascopost.com]
- 15. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes | FDA [fda.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
The Dawn of Oral Hypomethylating Therapy: A Technical Deep Dive into the Synergy of Cedazuridine and Decitabine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of oral hypomethylating agents (HMAs) represents a significant paradigm shift in the management of myelodysplastic syndromes (MDS) and other hematological malignancies. This evolution has been critically enabled by the development of Cedazuridine (B1668773), a potent cytidine (B196190) deaminase (CDA) inhibitor, which successfully overcomes the primary obstacle to oral HMA administration. This technical guide provides a comprehensive overview of the evolution of oral HMAs, with a core focus on the mechanism, development, and clinical application of the fixed-dose combination of decitabine (B1684300) and cedazuridine (Inqovi).
The Challenge of Oral Hypomethylating Agents: The Cytidine Deaminase Barrier
Hypomethylating agents, such as decitabine and azacitidine, are cornerstone therapies for MDS.[1][2][3][4] Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent cellular differentiation or apoptosis.[3][5] However, the clinical utility of these agents has historically been limited to parenteral administration. This is due to their rapid degradation by the enzyme cytidine deaminase (CDA), which is highly abundant in the gastrointestinal tract and liver.[1][3][4] Oral administration of decitabine or azacitidine alone results in poor bioavailability and highly variable systemic exposure, rendering it clinically ineffective.[3][5]
Cedazuridine: A Precision Tool to Inhibit Cytidine Deaminase
To overcome the challenge of CDA-mediated degradation, Cedazuridine (formerly ASTX727 component cedazuridine or E7727) was developed.[1][6] Cedazuridine is a synthetic, fluorinated tetrahydrouridine (B1681287) derivative specifically designed as a potent and stable inhibitor of CDA.[1][6]
Mechanism of Action: Cedazuridine functions by binding to and inhibiting CDA, thereby preventing the deamination of cytidine analogs like decitabine.[1] This inhibition significantly increases the systemic exposure and bioavailability of orally administered decitabine, allowing it to reach therapeutic concentrations.[6] Preclinical studies demonstrated that the co-administration of cedazuridine with decitabine resulted in a significant increase in systemic exposure of decitabine compared to decitabine administered alone.[6]
Inqovi: The Oral Fixed-Dose Combination of Decitabine and Cedazuridine
The successful preclinical development of cedazuridine led to the formulation of Inqovi, a fixed-dose combination tablet containing 35 mg of decitabine and 100 mg of cedazuridine.[7][8][9][10] This combination was designed to provide a convenient oral alternative to intravenous (IV) decitabine. On July 7, 2020, the U.S. Food and Drug Administration (FDA) approved Inqovi for the treatment of adult patients with MDS, including previously treated and untreated, de novo and secondary MDS, and chronic myelomonocytic leukemia (CMML).[8][11][12][13]
Quantitative Data Summary: Clinical Trial Evidence
The clinical development program for Inqovi included several key studies, most notably the Phase 3 ASCERTAIN trial (NCT03306264) and the Phase 1/2 ASTX727-01-B trial (NCT02103478).[8][13] These trials were designed to establish the pharmacokinetic equivalence, safety, and efficacy of oral decitabine/cedazuridine compared to IV decitabine.
Table 1: Pharmacokinetic Equivalence of Oral Decitabine/Cedazuridine vs. Intravenous Decitabine
| Parameter | Value | 90% Confidence Interval | Interpretation |
| Total 5-day Decitabine Exposure (AUC Ratio) | 98.93% | 92.66% - 105.60% | Demonstrates equivalent pharmacokinetic exposure between oral and IV decitabine.[14][15] |
| Oral/IV Geometric LSM AUC Ratio | 99.64% | 91.23% - 108.8% | Confirms bioequivalence.[7] |
AUC: Area Under the Curve; LSM: Least Squares Mean
Table 2: Efficacy of Oral Decitabine/Cedazuridine in Patients with MDS and CMML (ASCERTAIN Trial)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 61.7% | 52.8% - 69.9% |
| Complete Response (CR) Rate | 22% | 15.1% - 29.8% |
| Median Overall Survival (OS) | 31.7 months | 28.0 - Not Evaluable |
| Leukemia-Free Survival | 29.1 months | 22.1 - Not Evaluable |
| Transfusion Independence (RBC and/or Platelet) | 53% of dependent patients became independent | N/A |
Data from updated analysis of the ASCERTAIN trial. The 01-B trial showed a complete response (CR) rate of 18% (95% CI: 10, 28) with a median duration of CR of 8.7 months.[8] In the 02 trial, 21% of patients achieved CR with a median duration of 7.5 months.[8]
Table 3: Safety Profile of Oral Decitabine/Cedazuridine (Most Common Grade 3 or Worse Adverse Events)
| Adverse Event | Percentage of Patients |
| Thrombocytopenia | 61% |
| Neutropenia | 57% |
| Anemia | 50% |
| Febrile Neutropenia | 33% |
| Pneumonia | 15% |
| Sepsis | 11% |
The overall safety profile of oral decitabine/cedazuridine was found to be similar to that of IV decitabine.[14][15]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytidine Deaminase (CDA) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound like cedazuridine on CDA.
Materials:
-
Recombinant human CDA enzyme
-
Cytidine or deoxycytidine (substrate)
-
Test inhibitor (e.g., Cedazuridine)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Detection reagent (e.g., a system that measures ammonia (B1221849) production or a coupled enzymatic reaction)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer, substrate (cytidine or deoxycytidine), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant CDA enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader. The signal is proportional to the amount of product formed (uridine or deoxyuridine) or a byproduct of the reaction (e.g., ammonia).
-
Calculate the percentage of CDA inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Global DNA Methylation
This protocol describes a common method for measuring changes in global DNA methylation levels following treatment with a hypomethylating agent.
Materials:
-
Genomic DNA isolated from cells or tissues
-
DNA hydrolysis reagents (e.g., formic acid) or enzymatic digestion kit
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled internal standards (e.g., [¹⁵N₅]-2'-deoxyguanosine)
-
Standards for 5-methyl-2'-deoxycytidine (B118692) (5mdC) and 2'-deoxyguanosine (B1662781) (dG)
Procedure:
-
Isolate high-quality genomic DNA from control and treated samples.
-
Hydrolyze the genomic DNA to its constituent nucleosides using acid hydrolysis or enzymatic digestion.
-
Add a known amount of the internal standard to each sample.
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify the amounts of 5mdC and dG in each sample using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the ratio of 5mdC to dG for each sample.
-
Express the global DNA methylation level as a percentage: (% Methylation = [5mdC / (5mdC + dG)] x 100).
-
Compare the percentage of methylation in treated samples to that of untreated controls to determine the extent of hypomethylation.
Protocol 3: Clinical Pharmacokinetic Analysis
This protocol provides a general framework for the pharmacokinetic analysis conducted in the clinical trials of oral decitabine/cedazuridine.
Study Design:
-
A randomized, open-label, crossover study design is often employed to compare the oral and IV formulations within the same patient, minimizing inter-patient variability.[8][14]
Sample Collection:
-
Serial blood samples are collected at predefined time points after both oral and IV administration of the drug.
Bioanalytical Method:
-
A validated bioanalytical method, typically LC-MS/MS, is used to measure the plasma concentrations of the drug (e.g., decitabine) and its metabolites.
Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis (NCA) is used to determine the following key pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Statistical Analysis:
-
The primary endpoint for bioequivalence is typically the ratio of the geometric means of the AUC for the oral and IV formulations.
-
The 90% confidence interval for this ratio must fall within a predefined equivalence margin (e.g., 80% to 125%) to establish bioequivalence.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Mechanism of Action of Oral Decitabine and Cedazuridine.
Diagram 2: Simplified Workflow of the ASCERTAIN Clinical Trial.
References
- 1. An in vitro cytidine deaminase assay to monitor APOBEC activity on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ellisbio.com [ellisbio.com]
- 7. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. toolify.ai [toolify.ai]
- 10. nihs.go.jp [nihs.go.jp]
- 11. medium.com [medium.com]
- 12. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
Methodological & Application
Application Notes and Protocols for Cedazuridine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Cedazuridine in mouse xenograft models, drawing from preclinical research. The information is intended to guide the design and execution of in vivo studies evaluating Cedazuridine as a cytidine (B196190) deaminase inhibitor to enhance the efficacy of orally administered partner drugs.
Introduction
Cedazuridine is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is highly expressed in the gastrointestinal tract and liver.[1][2] CDA rapidly metabolizes and inactivates cytidine analogues, such as the hypomethylating agents decitabine (B1684300) and azacitidine, thereby limiting their oral bioavailability.[1][2][3] By inhibiting CDA, Cedazuridine increases the systemic exposure of these co-administered drugs, enabling effective oral therapy.[1][2][3] Preclinical studies in mouse xenograft models have been instrumental in validating this approach and establishing effective dosing regimens.
Mechanism of Action: Enhancing Oral Drug Bioavailability
Cedazuridine's primary role is to protect a co-administered drug from first-pass metabolism by CDA. This mechanism is crucial for drugs that are CDA substrates, allowing them to reach systemic circulation at therapeutic concentrations when administered orally.
Dosing and Administration Protocols in Mouse Xenograft Models
The following tables summarize dosing information for Cedazuridine in mouse xenograft models based on published preclinical studies.
Table 1: Cedazuridine Monotherapy in Toxicology Studies
| Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Schedule | Observation |
| Not Specified | 1000 | Oral | 7 days on, followed by recovery | No Observed Adverse Effect Level (NOAEL)[4] |
| CD-1 (female/male) | 100/300 | Oral | 7 days on / 21 days off for 13 weeks | No Observed Adverse Effect Level (NOAEL)[4] |
Table 2: Cedazuridine in Combination Therapy in an AML Xenograft Model
| Xenograft Model | Mouse Strain | Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Schedule |
| MOLM-13 (AML) | NSGS | Cedazuridine (Vehicle Control) | 30 | Oral Gavage | Daily for 7 days[5][6][7] |
| MOLM-13 (AML) | NSGS | Oral Azacitidine + Cedazuridine | 2.5 (AZA) + 3 (CDZ) | Oral Gavage | Daily for 7 days[6] |
| Primary AML PDX | NSGS | Cedazuridine (Vehicle Control) | 30 | Oral Gavage | Daily for 7 days[5] |
| Primary AML PDX | NSGS | Oral Azacitidine + Cedazuridine | 2.5 (AZA) + 3 (CDZ) | Oral Gavage | Daily for 7 days |
Detailed Experimental Protocol: AML Xenograft Study
This protocol is adapted from a study evaluating the efficacy of oral azacitidine in combination with Cedazuridine in a systemic MOLM-13 acute myeloid leukemia (AML) xenograft model.[5][6][7]
Materials
-
Animal Model: Immunocompromised NSGS (NOD-scid IL2Rgamma null) mice.[6]
-
Cell Line: MOLM-13 human AML cells.[6]
-
Drugs:
-
Cedazuridine (CDZ)
-
Azacitidine (AZA)
-
Vehicle control (e.g., DMSO)[6]
-
-
Equipment:
-
Oral gavage needles
-
Syringes
-
Flow cytometer
-
Standard animal housing and handling equipment
-
Experimental Workflow
Procedure
-
Animal Preparation: Sub-lethally irradiate NSGS mice to facilitate engraftment of human cells.[6]
-
Cell Implantation: Inject MOLM-13 AML cells intravenously via the tail vein.[6]
-
Engraftment Confirmation: Allow for the cells to engraft. By day seven post-transplant, the mice are ready for treatment.[6]
-
Randomization: Randomize engrafted mice into the desired treatment groups as outlined in Table 2.[6]
-
Drug Preparation and Administration:
-
Monitoring:
-
Endpoint and Analysis:
Expected Outcomes
In the described AML xenograft model, the combination of oral azacitidine and Cedazuridine was shown to significantly decrease leukemic expansion in both the bone marrow and spleen compared to vehicle control or oral azacitidine alone.[5][6] The efficacy of the oral combination was comparable to intraperitoneally administered azacitidine.[5][6] Furthermore, this combination led to a significant extension in the survival of the treated mice.[5][6]
Conclusion
Cedazuridine is a critical component for enabling the oral administration of CDA-sensitive compounds in preclinical and clinical settings. The provided protocols and data from mouse xenograft models offer a solid foundation for designing in vivo studies to explore the therapeutic potential of novel oral drug combinations incorporating Cedazuridine. Researchers should carefully consider the specific xenograft model, partner drug, and study objectives to optimize the dosing and administration strategy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 5. astx.com [astx.com]
- 6. ashpublications.org [ashpublications.org]
- 7. 2019 ASH: Oral Azacitidine and Cedazuridine Approximate Azacitidine Efficacy in a Murine Model – Astex [astx.com]
Application Notes and Protocols for Quantifying Cedazuridine and Decitabine in Plasma
These application notes provide detailed methodologies for the simultaneous quantification of cedazuridine (B1668773) and decitabine (B1684300) in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection.
Introduction
Cedazuridine is a cytidine (B196190) deaminase inhibitor that prevents the degradation of decitabine, an antineoplastic agent used in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] The oral combination of cedazuridine and decitabine allows for oral administration of decitabine, which is otherwise not readily bioavailable due to rapid metabolism in the gut and liver.[2][3][4] Accurate quantification of both compounds in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and efficacy.[3][5]
This document outlines two distinct, validated methods for the simultaneous determination of cedazuridine and decitabine in plasma: a highly sensitive LC-MS/MS method suitable for clinical and pharmacokinetic studies, and a more accessible RP-HPLC-UV method for routine analysis.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method provides a robust and sensitive approach for the simultaneous quantification of cedazuridine and decitabine in human plasma, making it ideal for studies requiring low detection limits.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add an internal standard (e.g., Talazoparib).[6]
-
Vortex the sample to mix.
-
Perform liquid-liquid extraction to isolate the analytes and the internal standard.[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Zorbax SB-CN (4.6 mm × 75 mm, 3.5 µm).[6]
-
Mobile Phase: 0.1% ammonium (B1175870) formate (B1220265) and methanol (B129727) (65:45 v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Total Run Time: 5 minutes.[6]
-
Retention Times:
3. Mass Spectrometry
-
Detection: Multiple Reaction Monitoring (MRM) mode.[6]
-
Ionization: Positive ion mode.[6]
-
Precursor-to-Product Ion Transitions:
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Decitabine | Cedazuridine | Reference |
| Linearity Range | LLOQ to 500 ng/mL | LLOQ to 500 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | 0.3 ng/mL | [6][7] |
| Lower Limit of Detection (LOD) | 0.3 ng/mL | 0.3 ng/mL | [6][7] |
| Mean Extraction Recovery | High at HQC, MQC, and LLOQ levels | High at HQC, MQC, and LLOQ levels | [6][7] |
HQC: High-Quality Control, MQC: Medium Quality Control
Workflow Diagram: LC-MS/MS Sample Preparation and Analysis
Caption: LC-MS/MS sample preparation workflow.
Method 2: Routine Quantification by RP-HPLC-UV
This method offers a straightforward and reliable approach for the simultaneous quantification of cedazuridine and decitabine using widely available RP-HPLC instrumentation with UV detection.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To a known volume of plasma, add a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Note: To stabilize decitabine in plasma, tetrahydrouridine (B1681287) (THU) can be added to the samples.[8]
2. Reversed-Phase High-Performance Liquid Chromatography
-
Column: Kromosil C18 (250mm x 4.6mm, 5µm).[9]
-
Mobile Phase: Methanol and Phosphate (B84403) buffer (pH 4.5) in a ratio of 20:80 v/v.[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection Wavelength: 254 nm.[9]
-
Retention Times:
Quantitative Data Summary: RP-HPLC-UV Method
| Parameter | Decitabine | Cedazuridine | Reference |
| Linearity Range | 100-500 µg/mL | 1-5 µg/mL | [9] |
| Linear Regression Coefficient (r²) | >0.999 | >0.999 | [9] |
| % Recovery | 98-102% | 98-102% | [9] |
| % RSD (Precision) | <2% | <2% | [9] |
% RSD: Percent Relative Standard Deviation
Workflow Diagram: RP-HPLC-UV Sample Preparation and Analysis
Caption: RP-HPLC-UV sample preparation workflow.
Alternative and Confirmatory Methods
Several variations of RP-HPLC methods have been developed and validated for the simultaneous estimation of decitabine and cedazuridine, often in bulk and tablet dosage forms, which can be adapted for plasma analysis with appropriate sample preparation and validation. These methods utilize different columns such as the Zorbax C18 and Phenomenex Luna C18, and mobile phases typically consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724).[10][11][12] Detection is commonly performed at wavelengths around 245 nm.[10][11][12]
For instance, one method employs a mobile phase of 0.01 N KH2PO4 and acetonitrile (65:35 v/v) with a Zorbax C18 column, achieving retention times of 2.263 min for decitabine and 3.001 min for cedazuridine.[11] Another validated method uses a Phenomenex Luna C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 4.6) in a 45:55 v/v ratio, resulting in retention times of 2.102 min for decitabine and 3.537 min for cedazuridine.[12]
Furthermore, a stability-indicating RP-HPLC method has been developed using a mobile phase of 65% 0.01 N KH2PO4 and 35% acetonitrile, with detection at 245 nm, yielding retention times of 2.263 min for decitabine and 3.001 min for cedazuridine.[10] These alternative methods provide flexibility in laboratory settings and can be selected based on available resources and specific analytical requirements.
Concluding Remarks
The choice between the LC-MS/MS and RP-HPLC-UV methods will depend on the specific requirements of the study. The LC-MS/MS method is superior for applications demanding high sensitivity and specificity, such as pharmacokinetic profiling in early-phase clinical trials. The RP-HPLC-UV method, while less sensitive, is a cost-effective and reliable alternative for routine analysis where higher concentrations are expected. Both methods, when properly validated, can provide accurate and precise quantification of cedazuridine and decitabine in plasma.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Decitabine/cedazuridine for chronic myelomonocytic leukaemia, myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oral fixed-dose combination of decitabine and cedazuridine in myelodysplastic syndromes: a multicentre, open-label, dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An oral fixed-dose combination of decitabine and cedazuridine in myelodysplastic syndromes: a multic... | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. api.unil.ch [api.unil.ch]
- 6. researchgate.net [researchgate.net]
- 7. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DECITABINE AND CEDAZURIDINE IN HUMAN PLASMA USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. 2018 EBF: Development and validation of an LC-MS/MS method for the simultaneous quantitation of cedazuridine (E7727), epimer of cedazuridine and decitabine in THU-stabilized K2EDTA human Plasma – Astex [astx.com]
- 9. ijmca.com [ijmca.com]
- 10. ijms.co.in [ijms.co.in]
- 11. abap.co.in [abap.co.in]
- 12. Validated rp-hplc method development for the simutaneous estimation of decitabine and cedazuridine in its combined dosage forms | International Journal of Pharmacy and Industrial Research [ijpir.com]
Application Note: A Robust RP-HPLC Method for the Simultaneous Analysis of Cedazuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative analysis of Cedazuridine (B1668773), often in the presence of other active pharmaceutical ingredients such as Decitabine (B1684300). Cedazuridine is a cytidine (B196190) deaminase inhibitor, co-administered with antineoplastic agents like Decitabine to prevent their rapid metabolism and increase oral bioavailability.[1][2] The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of pharmaceutical formulations. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
Cedazuridine is a critical component in combination therapies for myelodysplastic syndromes (MDS).[2][5] By inhibiting cytidine deaminase, Cedazuridine enhances the efficacy of co-administered drugs like Decitabine, allowing for oral administration.[2][6] Therefore, a reliable analytical method for the quantification of Cedazuridine is essential for drug development, formulation, and quality control. This document provides a detailed protocol for an RP-HPLC method that effectively separates and quantifies Cedazuridine.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A Kromosil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent is recommended for optimal separation.[6][7]
-
Chemicals and Reagents:
-
Cedazuridine reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Kromosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01N KH₂PO₄ Buffer (pH 4.5) : Acetonitrile (65:35 v/v)[5][8] |
| Flow Rate | 1.0 mL/min[5][6][7] |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm[5][9][10] |
| Injection Volume | 10 µL[11][12] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.01N KH₂PO₄, pH 4.5): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 65:35 (v/v). Sonicate for 10 minutes to degas the mobile phase.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cedazuridine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, take a quantity of the powdered tablet or liquid formulation equivalent to a known amount of Cedazuridine and dissolve it in a suitable volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the desired concentration with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[3][4] The key validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products observed at the retention time of Cedazuridine. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (µg/mL) | 18 - 42 µg/mL[9] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102%[6] | Mean recovery should be within 98.0% to 102.0%. |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | RSD should not be more than 2.0%. |
| - Intermediate Precision | < 2.0% | RSD should not be more than 2.0%. |
| Limit of Detection (LOD) | 0.8 µg/mL[9] | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 2.4 µg/mL[9] | Signal-to-noise ratio of 10:1 |
| Robustness | The method was found to be robust for small, deliberate variations in flow rate and mobile phase composition. | The method should remain unaffected by small, but deliberate variations in method parameters. |
Note: The linearity range and LOD/LOQ values presented are based on published data and may vary depending on the specific instrumentation and experimental conditions.
Data Presentation
The following table summarizes the system suitability results, which are crucial for ensuring the performance of the chromatographic system.
| System Suitability Parameter | Cedazuridine | Acceptance Criteria |
| Retention Time (min) | ~3.001[5][8] | %RSD ≤ 2.0% |
| Theoretical Plates | > 2000[6] | Should be > 2000 |
| Tailing Factor | < 2.0[6] | Should be ≤ 2.0 |
Workflow and Logic Diagram
The following diagram illustrates the key steps in the development and validation of the RP-HPLC method for Cedazuridine analysis.
Caption: Workflow for RP-HPLC Method Development and Validation of Cedazuridine.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the simultaneous determination of Cedazuridine in pharmaceutical dosage forms. The method is simple, rapid, accurate, precise, and robust, adhering to the standards set by ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of Cedazuridine-containing products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ijms.co.in [ijms.co.in]
- 6. ijmca.com [ijmca.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC method development and validation for simultaneous determination of decitabine and cedazuridine in pure and tablet dosage form | PDF [slideshare.net]
- 9. Validated rp-hplc method development for the simutaneous estimation of decitabine and cedazuridine in its combined dosage forms | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 10. RP-HPLC method development and validation for simultaneous determination of decitabine and cedazuridine in pure and tablet dosage form | Innovative Journal of Medical Sciences [ijms.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Cedazuridine and Decitabine by in Bulk and its Pharmaceutical Dosage Form [wisdomlib.org]
Application Notes & Protocols for LC-MS/MS Bioanalytical Validation of Cedazuridine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cedazuridine (B1668773) is a novel cytidine (B196190) deaminase inhibitor developed to prevent the degradation of decitabine (B1684300), an oral therapeutic agent for myelodysplastic syndromes (MDS).[1][2] By inhibiting cytidine deaminase in the gut and liver, Cedazuridine increases the oral bioavailability of decitabine.[1] Robust and sensitive bioanalytical methods are crucial for the pharmacokinetic evaluation of Cedazuridine in clinical and nonclinical studies.[1][3] This document provides detailed application notes and protocols for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cedazuridine in biological samples, primarily human plasma. The method described herein is based on published and validated procedures, ensuring reliability and reproducibility.[1][3][4][5]
Cedazuridine can partially convert to its epimer in an acidic environment, a factor that needs to be considered during bioanalysis.[2][3] The described method is capable of separating Cedazuridine from its epimer, allowing for their simultaneous quantification.[1][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines the protein precipitation method for the extraction of Cedazuridine and its epimer from human plasma.[1][3]
Materials:
-
Human plasma (stabilized with K2EDTA and tetrahydrouridine (B1681287) (THU))[1][3]
-
Cedazuridine and Cedazuridine-epimer reference standards
-
Deutero E7727 and E7727 epimer (Internal Standard, IS)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice to prevent degradation.
-
Spike 50 µL of THU-stabilized human plasma with the internal standard solution.[3]
-
Add protein precipitating agent (e.g., acetonitrile/methanol mixture).
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
This section details the chromatographic conditions for the separation of Cedazuridine and its epimer.[3]
Instrumentation:
-
HPLC system (e.g., Shimadzu LC-30AC)[3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenomenex, Gemini C6-Phenyl, 50 x 4.6 mm, 3 µm[3] |
| Mobile Phase A | 5 mM Ammonium formate in H2O[3] |
| Mobile Phase B | 5 mM Ammonium formate in ACN/MeOH, 1:1 v/v[3] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C[6] |
| Run Time | 5 minutes[5] |
Gradient Elution Program: A specific gradient elution program should be developed to ensure the baseline separation of Cedazuridine from its epimer.[3]
Mass Spectrometry
This section provides the mass spectrometric conditions for the detection and quantification of Cedazuridine and its internal standard.
Instrumentation:
-
Tandem mass spectrometer (e.g., Sciex API5000 or Qtrap5500)[3]
MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | TurboIonSpray (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cedazuridine and Epimer: 269.3 → 99.0[3] or 269 -> 118[5] |
| | Deutero E7727 and Epimer (IS): 273.3 → 103.0[3] |
Bioanalytical Method Validation
The LC-MS/MS method was validated according to FDA and EMA guidelines.[3] The validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 10,000 ng/mL for Cedazuridine[7] |
| LLOQ to 500 ng/mL[4][5] | |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[4][5] |
| Accuracy | Within ±15% of the nominal values (±20% at LLOQ)[8] |
| Precision (Intra- and Inter-day) | ≤15% CV (≤20% at LLOQ)[8] |
| Selectivity & Specificity | No significant interference observed at the retention times of the analyte and IS.[5] |
| Matrix Effect | To be evaluated to ensure no significant ion suppression or enhancement. |
| Extraction Recovery | Mean extraction concentration was acceptable and very high for the analyte.[4][5] |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under various storage and handling conditions.[1][5] |
Visualizations
Cedazuridine Metabolism and Bioanalytical Workflow
The following diagram illustrates the metabolic conversion of Cedazuridine to its epimer and the general workflow for its bioanalytical validation using LC-MS/MS.
References
- 1. 2018 EBF: Development and validation of an LC-MS/MS method for the simultaneous quantitation of cedazuridine (E7727), epimer of cedazuridine and decitabine in THU-stabilized K2EDTA human Plasma – Astex [astx.com]
- 2. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 3. astx.com [astx.com]
- 4. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DECITABINE AND CEDAZURIDINE IN HUMAN PLASMA USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and optimization of a high-throughput HPLC-MS/MS method for the simultaneous determination of Cedazuridine, Gemcitabine and its metabolite in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for In vivo Efficacy Studies with Oral Cedazuridine/Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting in vivo efficacy studies using the oral combination of Cedazuridine (B1668773) and Decitabine (B1684300) (marketed as INQOVI®). Decitabine is a potent hypomethylating agent, and Cedazuridine is a cytidine (B196190) deaminase inhibitor that enhances the oral bioavailability of decitabine. This combination allows for oral administration of decitabine with exposure equivalent to intravenous (IV) infusion, offering a more convenient and patient-friendly treatment option for hematological malignancies such as myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2]
This document outlines the mechanism of action, summarizes key clinical data, and provides detailed protocols for preclinical in vivo efficacy studies in mouse models of both systemic and solid tumors.
Principles and Background
Decitabine, a nucleoside analog of 2'-deoxycytidine, functions as a DNA methyltransferase (DNMT) inhibitor.[3] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[4] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.
However, decitabine is susceptible to rapid degradation in the gut and liver by the enzyme cytidine deaminase (CDA), resulting in poor oral bioavailability.[4][5] Cedazuridine is a potent inhibitor of CDA, which, when co-administered with decitabine, protects it from first-pass metabolism, thereby achieving systemic exposures comparable to IV administration.[3][6]
Mechanism of Action
The combination of Cedazuridine and Decitabine offers a powerful epigenetic therapeutic strategy. The key steps in its mechanism of action are:
-
Oral Administration and Absorption: The fixed-dose combination is administered orally.
-
Inhibition of Cytidine Deaminase: Cedazuridine inhibits CDA in the gastrointestinal tract and liver.
-
Enhanced Decitabine Bioavailability: Inhibition of CDA prevents the breakdown of decitabine, allowing for its absorption into the systemic circulation.
-
Cellular Uptake and Activation: Decitabine is transported into cells and phosphorylated to its active triphosphate form (DAC-TP).
-
Incorporation into DNA: During DNA replication (S-phase), DAC-TP is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).
-
DNMT Trapping and Degradation: The presence of decitabine in the DNA covalently traps DNMT enzymes, leading to their proteasomal degradation.
-
DNA Hypomethylation: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication.
-
Re-expression of Tumor Suppressor Genes: Hypomethylation of promoter regions of previously silenced tumor suppressor genes leads to their re-expression.
-
Anti-tumor Effects: The reactivation of these genes results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Data Presentation
The following tables summarize key data from clinical trials of oral Cedazuridine/Decitabine, primarily from the pivotal ASCERTAIN study.
Table 1: Pharmacokinetic Equivalence (Oral vs. IV Decitabine)
| Parameter | Oral Cedazuridine/Decitabine (35mg/100mg) | IV Decitabine (20 mg/m²) | Geometric Mean Ratio (90% CI) |
| 5-Day Cumulative AUC (ng*hr/mL) | 989 | 1000 | 98.93% (92.66% - 105.60%) |
| Reference: | [4] |
Table 2: Clinical Efficacy in MDS and CMML (ASCERTAIN Study)
| Endpoint | Result |
| Overall Response Rate (ORR) | 62% |
| Complete Response (CR) Rate | 21% |
| Median Duration of CR | 7.5 months |
| Transfusion Independence Rate* | 53% |
| Median Overall Survival (OS) | ~32 months |
| Reference: | [4] |
*In patients dependent on red blood cell and/or platelet transfusions at baseline.
Table 3: Common Grade ≥3 Adverse Events (AEs) (ASCERTAIN Study)
| Adverse Event | Percentage of Patients |
| Thrombocytopenia | 61% |
| Neutropenia | 57% |
| Anemia | 50% |
| Febrile Neutropenia | 29% |
| Reference: | [4] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with oral Cedazuridine/Decitabine in common preclinical cancer models.
Protocol 1: In vivo Efficacy in a Systemic Acute Myeloid Leukemia (AML) Xenograft Model
This protocol is adapted from studies using oral hypomethylating agents in systemic AML models.[5][6]
5.1. Cell Line and Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2. Maintain cells in exponential growth phase.
5.2. Animal Model
-
Strain: Immunodeficient mice (e.g., NOD/SCID gamma - NSG™)
-
Age/Sex: 6-8 weeks old, female.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
5.3. Experimental Design
-
Cell Implantation:
-
On Day 0, intravenously inject 1 x 10^6 MOLM-13 cells in 100 µL of sterile PBS into the tail vein of each mouse.
-
-
Randomization:
-
On Day 7 post-implantation, randomize mice into treatment groups (n=8-10 mice per group) based on body weight.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Oral gavage with vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Group 2 (Oral Decitabine alone): Oral gavage with Decitabine (e.g., 1.0 mg/kg).[7]
-
Group 3 (Oral Cedazuridine/Decitabine): Oral gavage with Cedazuridine (e.g., 30 mg/kg) followed by oral gavage of Decitabine (e.g., 1.0 mg/kg).[5][7]
-
Group 4 (IV Decitabine): Intravenous injection of Decitabine (e.g., 1.0 mg/kg).
-
5.4. Drug Preparation and Administration
-
Decitabine (for oral and IV): Prepare fresh daily. Dissolve in a suitable vehicle (e.g., sterile PBS or a buffered solution).
-
Cedazuridine (for oral): Prepare fresh daily. Suspend in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration:
-
Administer drugs daily for 5-7 consecutive days.
-
For the combination group, administer Cedazuridine approximately 30-60 minutes before Decitabine.
-
Administer a consistent volume to all animals (e.g., 10 mL/kg).
-
5.5. Endpoint Analysis
-
Leukemia Burden (Pharmacodynamic Endpoint):
-
At the end of the treatment period (e.g., Day 14), sacrifice a subset of mice from each group (n=3-4).
-
Harvest bone marrow and spleen.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to determine the percentage of human CD45+ cells (leukemic cells) in the bone marrow and spleen.
-
-
Survival (Efficacy Endpoint):
-
Monitor the remaining mice daily for signs of morbidity (e.g., weight loss >20%, lethargy, hind-limb paralysis).
-
Euthanize mice that meet the euthanasia criteria.
-
Record the date of death/euthanasia.
-
Analyze survival data using Kaplan-Meier curves.
-
Protocol 2: In vivo Efficacy in a Subcutaneous Solid Tumor Xenograft Model
This protocol provides a general framework for assessing the efficacy of oral Cedazuridine/Decitabine against solid tumors.
5.1. Cell Line and Culture
-
Cell Line: Select a relevant human cancer cell line (e.g., A549 - lung, HCT116 - colon).
-
Culture Medium: Use the recommended medium for the chosen cell line.
-
Culture Conditions: 37°C, 5% CO2. Harvest cells during the exponential growth phase.
5.2. Animal Model
-
Strain: Immunodeficient mice (e.g., Athymic Nude or NSG™)
-
Age/Sex: 6-8 weeks old, female.
-
Acclimatization: Acclimatize animals for at least 7 days.
5.3. Experimental Design
-
Cell Implantation:
-
On Day 0, subcutaneously inject 2-5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
5.4. Drug Preparation and Administration
-
Follow the preparation and administration guidelines as described in Protocol 1.
-
Treatment is typically administered for 2-3 cycles of 5 consecutive days of dosing followed by a rest period, or as continuous daily dosing, depending on the study design.
5.5. Endpoint Analysis
-
Tumor Volume:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot mean tumor volume ± SEM for each group over time.
-
-
Body Weight:
-
Monitor body weight 2-3 times per week as a measure of general toxicity.
-
-
Survival:
-
Define survival endpoints (e.g., tumor volume reaching a specific size, such as 1500-2000 mm³, or signs of morbidity).
-
Euthanize mice that reach the endpoint.
-
Record the date of euthanasia.
-
Analyze survival data using Kaplan-Meier curves.
-
-
(Optional) Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested for analysis of DNA methylation (e.g., LINE-1 methylation assay) or gene expression of tumor suppressor genes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes | FDA [fda.gov]
- 3. 2022 ASH: ASTX727-03: Phase 1 Study Evaluating Oral Decitabine/Cedazuridine (ASTX727) Low-Dose (LD) in Lower-Risk Myelodysplastic Syndromes (LR-MDS) Patients – Astex [astx.com]
- 4. Oral decitabine–cedazuridine for myelodysplastic syndromes and chronic myelomonocytic leukaemia - BJH [bjh.be]
- 5. ashpublications.org [ashpublications.org]
- 6. Enhancing Oral Azacitidine Efficacy with Cedazuridine in a Mouse Model: Bridging the Gap to Intravenous Therapy [synapse.patsnap.com]
- 7. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Global Hypomethylation with Cedazuridine Treatment
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedazuridine is a cytidine (B196190) deaminase inhibitor that is co-administered with the hypomethylating agent decitabine (B1684300) to increase its oral bioavailability.[1] Decitabine, a nucleoside analog, inhibits DNA methyltransferases (DNMTs), leading to a reduction in global DNA methylation, a key epigenetic modification.[1][2] This process of inducing global hypomethylation is critical for the reactivation of tumor suppressor genes and is a therapeutic strategy in myeloid malignancies such as myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][3]
This document provides detailed protocols for assessing global DNA hypomethylation following treatment with a combination of Cedazuridine and decitabine. The primary methods covered are the Luminometric Methylation Assay (LUMA) and pyrosequencing of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements, both established surrogates for global methylation status.[4][5][6][7][8]
Mechanism of Action: Cedazuridine and Decitabine
Cedazuridine enhances the therapeutic efficacy of decitabine by preventing its degradation in the gut and liver, thereby increasing its systemic exposure when administered orally.[1][2] Once in the cell, decitabine is phosphorylated to its active form, decitabine triphosphate, which is then incorporated into DNA.[2] This incorporation traps and depletes active DNMTs, leading to a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting global hypomethylation alters gene expression patterns, promoting cellular differentiation and apoptosis in cancer cells.[2][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. LINE-1 hypomethylation in gastric cancer, detected by bisulfite pyrosequencing, is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision of pyrosequencing assay to measure LINE-1 methylation in colon cancer, normal colonic mucosa, and peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Cedazuridine in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Cedazuridine in their experiments, maintaining its stability in various buffer systems is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Cedazuridine in laboratory settings.
Issue 1: Inconsistent or Lower-Than-Expected Potency of Cedazuridine in Solution
Possible Cause: Degradation of Cedazuridine due to improper buffer conditions or handling. Cedazuridine is known to be susceptible to degradation, particularly in acidic environments where it can convert to a less active epimer.[1][2] It is also sensitive to oxidative stress.[3]
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your buffer. Cedazuridine exhibits enhanced stability in neutral to slightly alkaline conditions. Acidic buffers should be avoided.
-
Buffer Selection: If using an acidic buffer is necessary for your experimental design, consider minimizing the exposure time of Cedazuridine to this condition. Prepare fresh solutions immediately before use. For longer-term stability, consider buffers with a pH in the neutral range.
-
Minimize Oxidation: Avoid introducing oxidative agents into your buffer. If the presence of such agents is unavoidable, consider the use of antioxidants, though their compatibility with your specific assay must be validated.
-
Fresh Preparations: Always prepare Cedazuridine solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Proper Storage of Stock Solutions: Store stock solutions of Cedazuridine, typically prepared in a non-aqueous solvent like DMSO, at -20°C or below in small aliquots to minimize freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, UPLC)
Possible Cause: Formation of degradation products. The most common degradation product of Cedazuridine in acidic conditions is its epimer.[2] Other degradation products can form under oxidative or other stress conditions.[3]
Troubleshooting Steps:
-
Review Buffer pH: As with potency issues, acidic pH is a primary suspect. Ensure your buffer pH is in the optimal range for Cedazuridine stability.
-
Forced Degradation Analysis: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Expose a sample of Cedazuridine to acidic (e.g., 0.1 N HCl) and oxidative (e.g., 3% H₂O₂) conditions and compare the resulting chromatograms to your experimental sample.
-
Optimize Chromatographic Method: Ensure your analytical method is a stability-indicating method capable of resolving Cedazuridine from its potential degradation products. Refer to the experimental protocols section for a recommended HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cedazuridine?
A1: The primary degradation pathway for Cedazuridine in aqueous solutions is acid-catalyzed epimerization.[2] This involves a change in the stereochemistry at a chiral center, leading to the formation of an epimer that is significantly less effective as a cytidine (B196190) deaminase inhibitor.
Q2: What are the optimal storage conditions for Cedazuridine?
A2: As a solid, Cedazuridine should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.
Q3: Can I use phosphate-buffered saline (PBS) for my experiments with Cedazuridine?
A3: Standard PBS has a pH of approximately 7.4, which is generally suitable for Cedazuridine stability. However, it is always recommended to verify the pH of your specific PBS preparation and to use freshly prepared solutions.
Q4: How does temperature affect the stability of Cedazuridine in solution?
A4: Like most chemical reactions, the degradation of Cedazuridine is accelerated at higher temperatures. Therefore, it is recommended to keep Cedazuridine solutions on ice when not in immediate use and to perform experiments at controlled temperatures.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Cedazuridine is susceptible to degradation by strong acids and oxidizing agents. Avoid using buffers or reagents containing these components if possible. If their use is essential, minimize the contact time with Cedazuridine.
Quantitative Data Summary
The following table provides illustrative data on the stability of Cedazuridine under various stress conditions. Please note that these are representative values based on forced degradation studies and actual degradation rates may vary depending on the specific experimental conditions.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Approximate % Degradation of Cedazuridine |
| 0.1 N HCl (Acid Hydrolysis) | 4 | 60 | ~ 15% |
| 0.1 N NaOH (Base Hydrolysis) | 4 | 60 | ~ 8% |
| 3% H₂O₂ (Oxidative) | 4 | 25 | ~ 12% |
| Neutral (Water) | 24 | 60 | < 5% |
| Photolytic (UV light) | 24 | 25 | < 5% |
Disclaimer: The data in this table is for illustrative purposes and is based on typical outcomes of forced degradation studies. Actual results can vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Preparation of Cedazuridine Stock Solution
-
Materials: Cedazuridine (solid), anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of solid Cedazuridine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Cedazuridine in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Cedazuridine
This protocol provides a general framework for a stability-indicating RP-HPLC method. Optimization may be required for specific instrumentation and experimental samples.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of a buffered aqueous phase and an organic solvent is typically used. For example, a gradient of 0.1% orthophosphoric acid in water (Solvent A) and methanol (B129727) (Solvent B).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Gradient Elution (Example):
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient back to 95% A, 5% B
-
21-25 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dilute the Cedazuridine experimental sample with the initial mobile phase composition to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent Cedazuridine peak.
-
Calculate the percentage of degradation by comparing the peak area of Cedazuridine in the stressed sample to that of an unstressed control sample.
-
Visualizations
Caption: Troubleshooting workflow for Cedazuridine instability.
Caption: Experimental workflow for assessing Cedazuridine stability.
References
Technical Support Center: Cedazuridine/Decitabine Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects of the Cedazuridine/decitabine (B1684300) combination (also known as ASTX727 or Inqovi) observed in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant weight loss and decreased food consumption in our mouse cohort treated with oral Cedazuridine/decitabine. Is this an expected finding?
A1: Yes, this is a potential finding, particularly at higher doses. While some studies reported no treatment-related effects on body weight or food consumption at certain dose levels, severe toxicity, which can manifest as weight loss, has been observed.[1][2]
Troubleshooting:
-
Dose Reduction: Consider if the dose being used is equivalent to the higher ranges tested in preclinical studies (e.g., 1.0 mg/kg decitabine with a cytidine (B196190) deaminase inhibitor in mice).[1][2] A dose-response study may be necessary to identify a better-tolerated dose for your specific model.
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided.
-
Monitor for Dehydration: Check for signs of dehydration and provide fluid support if necessary.
-
Evaluate for Gastrointestinal Toxicity: Weight loss may be secondary to gastrointestinal (GI) distress. See Q2 for more details.
Q2: Our preclinical study in rodents shows evidence of gastrointestinal issues, such as diarrhea. What is the underlying cause and how can we manage it?
A2: Gastrointestinal toxicity is an expected adverse effect. Higher oral doses can expose intestinal enterocytes to high concentrations of the drugs, leading to mucosal damage.[3] In mice, dose-dependent intestinal epithelial apoptosis has been observed.[1][2]
Troubleshooting:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the GI tract (stomach, duodenum, jejunum, ileum, colon) to assess for mucosal atrophy, inflammation, and apoptosis.
-
Dose Fractionation: If your study design allows, explore if administering the total daily dose in two separate administrations reduces GI toxicity.
-
Anti-diarrheal Agents: The use of anti-diarrheal medication should be carefully considered and documented, as it may mask the severity of the toxicity.
Q3: We are seeing significant hematological abnormalities in our animal models. What specific changes are expected, and at what dose levels?
A3: Hematological toxicity is a primary and expected adverse effect of decitabine, and this is also observed with the oral combination. The most common findings are related to bone marrow hypocellularity.[1][2] This leads to decreases in white blood cells (including neutrophils and lymphocytes), red blood cells, hemoglobin, hematocrit, and reticulocytes.[1][2] In cynomolgus monkeys, the bone marrow (specifically red blood cell parameters) was identified as a target organ.[4]
Troubleshooting:
-
Regular Blood Monitoring: Implement frequent complete blood counts (CBCs) to monitor the onset and severity of cytopenias.
-
Bone Marrow Analysis: At the end of the study, or in satellite groups, perform bone marrow analysis (cellularity, differential cell counts) to correlate peripheral blood findings with bone marrow status.
-
Recovery Period: Include a recovery period in your study design to assess the reversibility of the hematological effects.[1][2]
-
Dose Adjustment: If severe myelosuppression is observed, consider dose reduction or a less frequent dosing schedule in subsequent cohorts.
Q4: Are there any observed effects on lymphoid tissues?
A4: Yes, effects on lymphoid tissues have been reported. In mice, dose-dependent thymic and lymphoid depletion was a noted microscopic finding.[1][2] The mesenteric lymph nodes and splenic white pulp were also identified as target organs in mice in a subchronic study.[5]
Troubleshooting:
-
Comprehensive Histopathology: Ensure that lymphoid tissues (thymus, spleen, lymph nodes) are included in the histopathological evaluation.
-
Immunophenotyping: For a more in-depth analysis, consider immunophenotyping of lymphocyte populations in the spleen and peripheral blood to understand the specific cell types affected.
Q5: Have any reproductive toxicities been observed in preclinical models?
A5: Yes, reproductive toxicity has been noted. In a subchronic study in mice, testicular degeneration was observed.[1][2]
Troubleshooting:
-
Reproductive Organ Histopathology: For male animals, detailed histopathological examination of the testes and epididymides should be performed. For females, evaluation of the ovaries is recommended.
-
Fertility Studies: If reproductive safety is a key question, dedicated fertility and early embryonic development studies may be necessary.
Data Presentation: Summary of Preclinical Adverse Effects
Table 1: Summary of Cedazuridine Monotherapy Toxicity Studies
| Species | Study Duration | Dosing Schedule | NOAEL (No Observed Adverse Effect Level) | Target Organs/Key Findings at Higher Doses |
| Mouse | Single Cycle (7 days) | Once daily | 1000 mg/kg | Not specified |
| 13 weeks (4 cycles) | Days 1-7 of a 28-day cycle | 100 mg/kg (females), 300 mg/kg (males) | Lymph nodes (mesenteric), splenic white pulp, sternal bone marrow (females at 1000 mg/kg).[5] | |
| Cynomolgus Monkey | Single Cycle (7 days) | Once daily | 200 mg/kg | Not specified |
| 13 weeks (4 cycles) | Days 1-7 of a 28-day cycle | 60 mg/kg | GI mucosa, Bone marrow (abnormal maturation and changes in red blood cell parameters).[4][5] |
Table 2: Summary of Decitabine and Cytidine Deaminase Inhibitor Combination Toxicity in Mice
| Decitabine Dose (with 167 mg/kg THU*) | Key Hematological and Histopathological Findings |
| 0.2 mg/kg | Dose-dependent increases in severity and incidence of microscopic findings begin at this level. |
| 0.4 mg/kg | Continued dose-dependent increase in severity and incidence of findings. |
| 1.0 mg/kg | Severe toxicity , particularly in females, requiring treatment discontinuation.[1][2] Hematologic: Decreases in white blood cells, red blood cells, hemoglobin, hematocrit, reticulocytes, neutrophils, and lymphocytes.[1][2] Histopathologic: Bone marrow hypocellularity, thymic/lymphoid depletion, intestinal epithelial apoptosis, testicular degeneration.[1][2] |
*Note: THU (tetrahydrouridine) is a cytidine deaminase inhibitor similar to cedazuridine.
Experimental Protocols
Key Experiment: Subchronic Oral Toxicity Study in Mice
Objective: To assess the safety of orally administered decitabine in combination with a cytidine deaminase inhibitor (e.g., tetrahydrouridine (B1681287) or cedazuridine) over a period of up to 9-13 weeks.
Methodology:
-
Animal Model: CD-1 mice are a commonly used strain.[1][2] Both male and female animals are included.
-
Dosing Regimen:
-
A cytidine deaminase inhibitor (e.g., 167 mg/kg THU) is administered by oral gavage.
-
Approximately 1 hour later, decitabine is administered by oral gavage at various dose levels (e.g., 0, 0.2, 0.4, 1.0 mg/kg).[1][2]
-
Dosing is performed on consecutive days for a set number of days per week (e.g., 2 days/week) or for a set number of days per cycle (e.g., 7 days on, 21 days off) for the duration of the study (e.g., 9 or 13 weeks).[1][2][4]
-
A control group receiving the vehicle and a group receiving decitabine alone are also included.
-
-
Endpoints and Monitoring:
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals (e.g., day 31, 59) for:
-
Toxicokinetics: Plasma samples are collected to determine the concentration of decitabine.[1][2]
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed. Tissues are collected, weighed, and preserved for microscopic examination. Key tissues for evaluation include bone marrow, thymus, spleen, lymph nodes, gastrointestinal tract, and reproductive organs.[1][2]
-
Genotoxicity: Bone marrow micronucleus analysis can be performed to assess cytotoxicity, suppression of erythropoiesis, and genotoxicity.[1][2]
-
-
Recovery Phase: A subset of animals may be kept for a recovery period (e.g., 28 days) after the last dose to assess the reversibility of any observed toxicities.[1][2]
Visualizations
References
- 1. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 5. astx.com [astx.com]
Cedazuridine Technical Support Center: Managing Myelosuppression in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing myelosuppression in animal studies involving Cedazuridine, typically used in combination with Decitabine (B1684300).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a Cedazuridine/Decitabine combination induces myelosuppression?
A1: Cedazuridine is a cytidine (B196190) deaminase inhibitor that increases the oral bioavailability of Decitabine.[1][2] Decitabine is a hypomethylating agent that incorporates into DNA and inhibits DNA methyltransferase (DNMT).[1][3][4][5] This leads to the reactivation of silenced tumor suppressor genes, which can induce apoptosis and inhibit cell proliferation in rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[4][5][6] The resulting decrease in the production of new blood cells manifests as myelosuppression.
Q2: What are the most common hematological toxicities observed with Cedazuridine/Decitabine administration in preclinical and clinical studies?
A2: The most frequently reported grade 3 or 4 hematological toxicities are neutropenia (a low count of neutrophils), thrombocytopenia (a low count of platelets), and anemia (a low count of red blood cells).[7][8][9][10][11] Febrile neutropenia is also a significant concern.[7][8][9][10][11]
Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) for Cedazuridine in common animal models?
A3: In subchronic (13-week) studies, the NOAEL for Cedazuridine was established at 100/300 mg/kg in female/male mice and 60 mg/kg in cynomolgus monkeys. In a single-cycle 7-day dosing study, the NOAEL was 1000 mg/kg in mice and 200 mg/kg in monkeys. Target organs at doses exceeding the NOAEL included lymph nodes in mice, and gastrointestinal mucosa and bone marrow (affecting red blood cell parameters) in monkeys.
Q4: How does the oral combination of Cedazuridine and Decitabine compare to intravenous (IV) Decitabine in terms of exposure and myelosuppressive effects?
A4: Preclinical and clinical studies have demonstrated that the oral combination of Cedazuridine (100 mg) and Decitabine (35 mg) results in systemic Decitabine exposure that is equivalent to the standard IV Decitabine dose of 20 mg/m².[2][7][10][12][13][14][15] The safety profile, including the incidence and severity of myelosuppression, is also similar between the oral and IV formulations.[10][12][13]
Troubleshooting Guide
Problem 1: Severe neutropenia is observed in my animal cohort.
-
Immediate Action:
-
Confirm the finding: Repeat the complete blood count (CBC) to rule out any sampling errors.
-
Isolate the animals: House severely neutropenic animals in a clean environment to minimize the risk of opportunistic infections. Consider enhanced aseptic techniques for all procedures.
-
Consult a veterinarian: Discuss the implementation of supportive care measures.
-
-
Follow-up Actions:
-
Dose Delay: For the next treatment cycle, consider delaying the administration of Cedazuridine/Decitabine until the absolute neutrophil count (ANC) has recovered to a predetermined level (e.g., >1,000/µL). This approach is standard in clinical practice.[3][16]
-
Dose Reduction: If severe neutropenia recurs in subsequent cycles despite a dose delay, a dose reduction may be necessary. This can be achieved by reducing the number of administration days (e.g., from 5 days to 3 or 4 days per cycle).[3][16]
-
Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) can be considered to accelerate neutrophil recovery.[7][17] However, be aware that G-CSF can also have effects on the immune system, such as inducing myeloid-derived suppressor cells, which may impact experimental outcomes.[16][18] Prophylactic antibiotics may also be warranted in cases of prolonged, severe neutropenia.
-
Problem 2: Significant weight loss and signs of distress are observed alongside myelosuppression.
-
Immediate Action:
-
Assess for signs of infection or hemorrhage: Check for fever, lethargy, and signs of bleeding.
-
Provide supportive care: Ensure easy access to food and water. A soft or liquid diet may be beneficial. Provide a supplemental heat source if animals are showing signs of hypothermia.
-
Administer analgesics if indicated: Consult with a veterinarian to determine if pain relief is appropriate.
-
-
Follow-up Actions:
-
Evaluate for gastrointestinal toxicity: Decitabine can cause mucositis and diarrhea.[8] If these are observed, consider supportive measures such as fluid therapy.
-
Review Dosing: The combination of myelosuppression and other toxicities may indicate that the current dose is too high for the specific animal strain or model. A dose reduction for subsequent cycles should be strongly considered.
-
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in a Mouse Model
This protocol provides a general framework. The exact timing and frequency of monitoring should be optimized in a pilot study.
-
Baseline Assessment (Day -1):
-
Record the body weight of each animal.
-
Collect a baseline blood sample (approximately 50-100 µL) via the submandibular or saphenous vein.
-
Perform a complete blood count (CBC) with differential to establish baseline values for white blood cells (WBC), neutrophils, lymphocytes, monocytes, red blood cells (RBC), hemoglobin, hematocrit, and platelets.
-
-
Drug Administration (Days 1-5):
-
Administer Cedazuridine/Decitabine orally at the predetermined dose.
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, activity level, posture, and grooming.
-
-
Post-Dosing Monitoring:
-
Nadir Monitoring (Days 8, 11, 15): Collect blood samples for CBCs to determine the nadir (lowest point) of blood cell counts. The nadir for neutrophils and platelets typically occurs 1-2 weeks after treatment.
-
Recovery Monitoring (Days 21, 28): Continue to collect blood samples weekly until blood counts return to baseline levels. This will establish the recovery kinetics for your model.
-
-
Blood Collection Technique (Retro-orbital):
-
Anesthetize the mouse according to an approved institutional protocol.[19][20]
-
Apply a topical ophthalmic anesthetic (e.g., proparacaine) to the eye.[21]
-
Gently insert a sterile capillary tube into the medial canthus of the eye and rotate to puncture the retro-orbital sinus.[19][20]
-
Collect the required blood volume.
-
Withdraw the capillary tube and apply gentle pressure with sterile gauze to ensure hemostasis.[19]
-
Apply an ophthalmic ointment to the eye after the procedure.[20]
-
Allow a minimum of 7-10 days for tissue repair before re-sampling from the same orbit.[9][21]
-
Protocol 2: Hematopoietic Progenitor Cell Assay (Colony-Forming Unit Assay)
To assess the direct impact of treatment on bone marrow function, a colony-forming unit (CFU) assay can be performed.
-
Sample Collection: At selected time points (e.g., baseline, nadir, recovery), euthanize a subset of animals and harvest bone marrow from the femurs and tibias.
-
Cell Preparation: Create a single-cell suspension of the bone marrow cells.
-
Cell Plating: Plate the bone marrow cells in a methylcellulose-based medium containing a cocktail of hematopoietic growth factors (e.g., IL-3, IL-6, SCF, EPO, G-CSF, GM-CSF).
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO₂.
-
Colony Counting: Enumerate the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under a microscope. A reduction in the number of colonies in treated animals compared to controls indicates bone marrow suppression.
Quantitative Data Summary
Table 1: Non-Clinical Toxicology of Cedazuridine (Multi-Cycle, 13-Week Studies)
| Animal Model | NOAEL (mg/kg/day) | Target Organs at Higher Doses |
| Mouse (Female) | 100 | Lymph Nodes |
| Mouse (Male) | 300 | Lymph Nodes |
| Cynomolgus Monkey | 60 | GI Mucosa, Bone Marrow (RBC parameters) |
Source: Astex Pharmaceuticals Nonclinical Development Summary[1]
Table 2: Hematological Adverse Reactions (Grade 3-4) in Human Clinical Trials of Oral Cedazuridine/Decitabine
| Adverse Reaction | Frequency (%) |
| Neutropenia | 46 - 71% |
| Thrombocytopenia | 38 - 76% |
| Anemia | 25 - 55% |
| Febrile Neutropenia | 16 - 33% |
| Leukopenia | 16% |
Data compiled from multiple clinical trials. The range reflects results from different study populations and analyses.[7][8][9][11][22]
Table 3: Decitabine Pharmacokinetics in Cynomolgus Monkeys with Oral Cedazuridine
| Decitabine Dose (Oral) | Cedazuridine Dose (Oral) | Approximate Increase in Decitabine Exposure (AUC) vs. Oral Decitabine Alone |
| 3 mg/kg | 0.1 - 10 mg/kg (escalating) | Dose-dependent increase, resembling IV decitabine exposure |
AUC: Area Under the Curve. Pre-treatment with oral Cedazuridine significantly enhances the systemic exposure of orally administered Decitabine.[8]
Visualizations
Caption: Mechanism of Cedazuridine/Decitabine-induced myelosuppression.
Caption: Recommended workflow for monitoring hematological parameters.
Caption: Decision tree for managing severe cytopenia in animal studies.
References
- 1. stemcell.com [stemcell.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Decitabine maintains hematopoietic precursor self-renewal by preventing repression of stem cell genes by a differentiation inducing stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine-Containing Conditioning Regimen for Allogeneic Hematopoietic Stem Cell Transplantation in Patients with Intermediate- and High-Risk Myelodysplastic Syndrome/Acute Myeloid Leukemia: Potential Decrease in the Incidence of Acute Graft versus Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 6. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.umd.edu [research.umd.edu]
- 16. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.jhu.edu [animalcare.jhu.edu]
- 22. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Forced Degradation Studies of Cedazuridine
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies of Cedazuridine. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during these experiments.
Summary of Forced Degradation Data
Forced degradation studies are crucial for developing and validating stability-indicating analytical methods. The following table summarizes the typical degradation behavior of a combination product containing Cedazuridine and Decitabine under various stress conditions. While specific data for Cedazuridine alone is not extensively available in the public domain, this provides a general indication of its stability profile.
| Stress Condition | Reagent/Parameters | Time | Temperature | % Degradation of Combined Product | Number of Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Ambient | 19.68% | Not Specified |
| Base Hydrolysis | 0.1N NaOH | 24 hours | Ambient | 13.14% | Not Specified |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | 28.95% | Not Specified |
| Thermal | Heat | 48 hours | 105°C | 0.68% | Not Specified |
| Photolytic | UV Light | 7 days | Ambient | 0.05% | Not Specified |
Note: The degradation percentages are based on studies of a combined drug product of Decitabine and Cedazuridine and may not solely represent the degradation of Cedazuridine. The number of degradation products specifically for Cedazuridine was not detailed in the reviewed public literature.
Experimental Protocols
A well-defined protocol is essential for obtaining reliable and reproducible results in forced degradation studies.
Protocol: Forced Degradation of Cedazuridine
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a sufficient amount of Cedazuridine reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N hydrochloric acid (HCl).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1N sodium hydroxide (B78521) (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid (HCl).
-
Dilute with the mobile phase to a suitable concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase to a suitable concentration.
-
-
Thermal Degradation:
-
Place the solid Cedazuridine powder in a hot air oven maintained at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Weigh an appropriate amount of the stressed powder, dissolve it in the solvent, and dilute it to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid Cedazuridine powder to UV light (e.g., in a photostability chamber) for an extended period (e.g., 7 days).
-
Prepare a solution of the exposed powder in a suitable solvent at the desired concentration for analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
The chromatographic system should be capable of separating the intact Cedazuridine from its degradation products. A common method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of Cedazuridine in the stressed sample to that in the unstressed control.
-
Ensure mass balance by comparing the sum of the assay of the parent drug and the areas of all degradation products to the initial assay value of the unstressed drug.
Troubleshooting Guides and FAQs
Q1: Why am I not seeing any degradation under a specific stress condition?
A1: This could be due to several factors:
-
Insufficient Stress: The conditions (concentration of reagent, temperature, or duration of exposure) may not be harsh enough to induce degradation. Consider increasing the stress level. For example, use a higher concentration of acid/base or a higher temperature.
-
High Stability of the Molecule: Cedazuridine is known to be relatively stable under certain conditions, such as photolytic and thermal stress. If no degradation is observed even after applying significant stress, it indicates the inherent stability of the molecule under those conditions. It is important to document the conditions tested to demonstrate that sufficient effort was made to induce degradation.
Q2: I am observing a new peak in my chromatogram, but it is co-eluting with the main Cedazuridine peak. What should I do?
A2: Peak co-elution is a common issue in stability-indicating method development. To resolve this:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., change the ratio of organic solvent to buffer, alter the pH of the buffer), change the column (e.g., a different stationary phase or particle size), or modify the flow rate and column temperature.
-
Use a Different Detection Wavelength: If using a PDA detector, analyze the peak purity to check for co-elution. A change in the UV spectrum across the peak indicates the presence of more than one component.
-
Employ a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of closely eluting peaks.
Q3: How can I identify the degradation products?
A3: Identifying unknown degradation products typically requires advanced analytical techniques:
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradant can be proposed.
-
NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide detailed structural information, but it requires isolating a sufficient quantity of the degradation product.
Q4: My mass balance is not within the acceptable range (typically 95-105%). What could be the reason?
A4: Poor mass balance can be attributed to several factors:
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent drug peak, leading to an inaccurate assay of the parent drug.
-
Different Response Factors: The degradation products may have different UV absorbance characteristics compared to the parent drug. If the response factor of a major degradant is significantly lower than that of the parent drug, it can lead to an apparent loss of mass.
-
Formation of Non-UV Active or Volatile Degradants: Some degradation pathways may lead to products that are not detected by a UV detector or are volatile and lost during sample preparation.
-
Precipitation of Degradants: A degradation product may be insoluble in the analytical solvent and precipitate out of the solution.
To address this, ensure proper peak separation and consider using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer if UV-active degradants are not expected.
Q5: What is the most significant degradation product of Cedazuridine?
A5: The available literature indicates that a primary degradation pathway for Cedazuridine is its conversion to an epimer.[1] This epimer is reported to be significantly less effective at inhibiting the cytidine (B196190) deaminase enzyme.[1]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies of Cedazuridine.
Known Degradation Pathway of Cedazuridine
Caption: Known degradation pathway of Cedazuridine to its less active epimer.
References
Technical Support Center: Optimizing the Therapeutic Window of Cedazuridine and Decitabine Combination
This technical support center is designed for researchers, scientists, and drug development professionals working with the combination of Cedazuridine (B1668773) and Decitabine (B1684300). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Cedazuridine and Decitabine combination?
A1: Decitabine is a hypomethylating agent that inhibits DNA methyltransferases (DNMTs).[1][2] Its incorporation into DNA leads to the depletion of DNMT1, causing DNA hypomethylation and subsequent re-expression of silenced tumor suppressor genes, which can induce cell differentiation and apoptosis.[1] However, Decitabine has poor oral bioavailability due to rapid degradation by the enzyme cytidine (B196190) deaminase (CDA) in the gut and liver.[1][2] Cedazuridine is a potent inhibitor of CDA.[1][2] By combining Cedazuridine with Decitabine, the degradation of Decitabine is prevented, leading to systemic exposure equivalent to intravenous (IV) administration.[2][3]
Q2: What is the recommended starting dose for in vitro experiments?
A2: The optimal concentration of Decitabine can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Based on published studies, concentrations for in vitro experiments typically range from 0.05 µM to 100 µM.[4] For initial experiments, a common starting point is in the low micromolar range (e.g., 0.25 µM to 5 µM) for a 72-hour treatment period.[5]
Q3: How should Cedazuridine and Decitabine be stored and handled in the lab?
A3: Decitabine solutions are known to be unstable. Reconstituted Decitabine solutions are reported to be stable for up to 48 hours when stored at 2-8°C and protected from light.[6] It is recommended to prepare fresh solutions for each experiment. Cedazuridine is more stable. Both compounds should be stored in their original packaging at 20-25°C, with excursions permitted between 15-30°C.[7] Follow proper procedures for handling and disposal of antineoplastic agents.
Q4: What are the most common adverse events observed with this combination, and how can I monitor for them in my preclinical models?
A4: The most common adverse event is myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[3][8] In animal models, this can be monitored by performing complete blood counts (CBCs) at baseline and regular intervals throughout the study. Look for significant decreases in neutrophil, platelet, and red blood cell counts. In case of severe myelosuppression, dose reduction or interruption might be necessary, mimicking clinical management strategies.[9]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1, CellTiter-Glo®)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS. Calibrate pipettes regularly and use fresh tips for each replicate.[10] |
| Inconsistent dose-response curve | Decitabine's delayed cytotoxic effect; effects may not be apparent at early time points. | Extend the incubation time. Decitabine's effects on cell viability can be time-dependent, with significant changes often observed after 48 to 72 hours of treatment.[11] |
| Low signal or no effect at expected concentrations | Cell line resistance, or insufficient drug exposure time. | Confirm the sensitivity of your cell line to Decitabine. If the cell line is known to be sensitive, increase the incubation time or the concentration range in your dose-response experiment. |
| High background in no-cell control wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
| Problem | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | Incorrect timing of analysis; apoptosis is a dynamic process. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. Early apoptotic events might be missed at later time points. |
| High percentage of necrotic cells (PI positive) | High drug concentration leading to rapid cell death, or late-stage apoptosis. | Use a lower concentration of the drug combination. Analyze cells at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative). |
| Poor separation between cell populations | Inadequate compensation between fluorescent channels (e.g., FITC and PI). | Run single-color controls for each fluorochrome to set up proper compensation on the flow cytometer. |
| Cell clumping | High cell density or improper handling. | Reduce cell density and gently resuspend cells before analysis. The use of cell-straining filters can also be beneficial. |
DNA Methylation Assays (e.g., LINE-1 Pyrosequencing)
| Problem | Possible Cause | Recommended Solution |
| Incomplete bisulfite conversion | Poor quality or high amount of input DNA. | Ensure the use of high-quality, pure DNA. The amount of input DNA for bisulfite conversion is critical; too much DNA can lead to incomplete conversion. Follow the kit manufacturer's recommendations.[12] |
| PCR amplification failure after bisulfite conversion | DNA degradation during bisulfite treatment, or poorly designed primers. | Bisulfite treatment can degrade DNA, so handle samples carefully. Design primers specifically for bisulfite-converted DNA (where unmethylated cytosines are converted to uracils).[12] |
| No change in methylation after treatment | Insufficient drug concentration or treatment time, or the specific locus is not affected. | Increase the drug concentration or extend the treatment duration. Analyze a global methylation marker like LINE-1, which is known to be affected by Decitabine.[3] |
| High variability in methylation levels | Inconsistent DNA quality or quantity, or technical variability in the assay. | Standardize DNA isolation and quantification methods. Include appropriate positive and negative controls in your assay. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Cedazuridine/Decitabine vs. IV Decitabine
| Parameter | Oral Cedazuridine (100mg) / Decitabine (35mg) | IV Decitabine (20 mg/m²) |
| Decitabine 5-day cumulative AUC Ratio (Oral/IV) | 99% (90% CI: 93-106) | N/A |
| Median Tmax (Decitabine) | ~1 hour | N/A |
| Median Tmax (Cedazuridine) | ~3 hours | N/A |
| Data from clinical trials in patients with MDS and CMML.[7][13] |
Table 2: Clinical Response in Patients with MDS and CMML Treated with Oral Cedazuridine/Decitabine
| Response | Trial ASTX727-01-B (n=80) | Trial ASTX727-02 (n=133) |
| Complete Response (CR) Rate | 18% (95% CI: 10-28) | 21% (95% CI: 15-29) |
| Median Duration of CR | 8.7 months | 7.5 months |
| Transfusion Independence | 49% of previously dependent patients | 53% of previously dependent patients |
| Data from pivotal clinical trials.[13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Decitabine (with a constant concentration of Cedazuridine if mimicking the in vivo combination) in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Cedazuridine and Decitabine for the determined optimal time.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Global DNA Methylation Analysis using LINE-1 Pyrosequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a commercial kit.
-
Bisulfite Conversion: Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a bisulfite conversion kit.
-
PCR Amplification: Amplify a specific region of the LINE-1 repetitive element using primers designed for bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing of the PCR product according to the instrument manufacturer's protocol.
-
Data Analysis: The pyrosequencing software will quantify the percentage of methylation at specific CpG sites within the LINE-1 element. Compare the methylation levels between treated and control samples.
Visualizations
Caption: Mechanism of action of the Cedazuridine and Decitabine combination.
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inconsistent Results" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check Cell Seeding" [fillcolor="#FBBC05", fontcolor="#202124"]; "Verify Reagent Quality" [fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize Incubation Time" [fillcolor="#FBBC05", fontcolor="#202124"]; "Review Assay Protocol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Consistent Results" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Inconsistent Results"; "Inconsistent Results" -> "Check Cell Seeding" [label="Yes"]; "Check Cell Seeding" -> "Verify Reagent Quality"; "Verify Reagent Quality" -> "Optimize Incubation Time"; "Optimize Incubation Time" -> "Review Assay Protocol"; "Review Assay Protocol" -> "Inconsistent Results" [label="If still inconsistent"]; "Inconsistent Results" -> "Consistent Results" [label="No"]; }
Caption: A logical workflow for troubleshooting inconsistent experimental results.
digraph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Cell_Culture" [label="1. Cell Culture\n& Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Viability_Assay" [label="2a. Cell Viability\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="2b. Apoptosis\nAssay (Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Extraction" [label="2c. DNA\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Analysis" [label="3. DNA Methylation\nAnalysis", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="4. Data Analysis\n& Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Viability_Assay"; "Cell_Culture" -> "Apoptosis_Assay"; "Cell_Culture" -> "DNA_Extraction"; "DNA_Extraction" -> "Methylation_Analysis"; "Viability_Assay" -> "Data_Analysis"; "Apoptosis_Assay" -> "Data_Analysis"; "Methylation_Analysis" -> "Data_Analysis"; }
Caption: General experimental workflow for assessing the effects of the drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 5. Low Dose Decitabine Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 6. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. The Effect of Decitabine Dose Modification and Myelosuppression on Response and Survival in Patients With Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes | FDA [fda.gov]
Troubleshooting inconsistent results in Cedazuridine efficacy experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results in Cedazuridine (B1668773) efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cedazuridine?
Cedazuridine is an inhibitor of the enzyme cytidine (B196190) deaminase (CDA).[1][2][3] CDA is primarily found in the gastrointestinal tract and liver and is responsible for the rapid metabolism and inactivation of cytidine analogs like decitabine (B1684300).[4][5][6] By inhibiting CDA, Cedazuridine increases the systemic exposure and oral bioavailability of co-administered drugs like decitabine.[1][4][7]
Q2: Why is Cedazuridine co-administered with decitabine?
Decitabine, a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), has very low oral bioavailability due to extensive first-pass metabolism by CDA.[1][2][5] Co-administration with Cedazuridine blocks this degradation, allowing for oral administration of decitabine and achieving systemic exposures comparable to intravenous (IV) infusion.[7][8][9]
Q3: What are the approved indications for the Cedazuridine/decitabine combination?
The fixed-dose combination of Cedazuridine and decitabine (Inqovi®) is approved for the treatment of adult patients with myelodysplastic syndromes (MDS), including previously treated and untreated, de novo and secondary MDS, and chronic myelomonocytic leukemia (CMML).[1][10][11]
Q4: Are there any known drug-drug interactions with Cedazuridine?
Yes, co-administration of Cedazuridine with other drugs metabolized by cytidine deaminase may increase their systemic exposure and potential toxicity.[4] It is important to avoid concomitant administration with substrates of CDA.[4] Cedazuridine itself is not a substrate of cytochrome P450 (CYP) enzymes and does not appear to inhibit or induce major CYP enzymes or drug transporters, suggesting a low potential for CYP-mediated drug interactions.[4][12]
Q5: What impact does food have on the administration of Cedazuridine and decitabine?
The absorption of decitabine can be reduced by food.[5] Therefore, the fixed-dose combination tablet should be taken on an empty stomach.[1][5] Patients should fast for at least two hours before and two hours after administration.[1]
Troubleshooting Inconsistent Efficacy Results
Issue 1: Lower than Expected Efficacy or High Variability in Decitabine Exposure (Pharmacokinetics)
High variability in plasma concentrations of decitabine can lead to inconsistent efficacy.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Dosing Administration | Ensure strict adherence to the dosing protocol. The oral combination of Cedazuridine and decitabine should be administered on an empty stomach to minimize variability in absorption.[1][5] Confirm that the fasting period of at least 2 hours before and 2 hours after dosing is maintained. |
| Variations in Gastric pH | The bioavailability of Cedazuridine may be affected by gastric pH.[5] Avoid co-administration with drugs that alter gastric pH, such as proton pump inhibitors, within four hours of dosing.[5] If inconsistent results persist, consider monitoring gastric pH in animal models if applicable. |
| Improper Drug Handling and Storage | Cedazuridine is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[13] Ensure the compound is handled and stored according to the manufacturer's recommendations to prevent degradation. For in vitro experiments, Cedazuridine is soluble in DMSO.[13] |
| Individual Subject Variability | Factors such as age, gender, genetic polymorphisms in drug metabolizing enzymes (other than CDA) and transporters, and underlying health conditions can contribute to pharmacokinetic variability.[14][15] In preclinical studies, ensure animal subjects are age and sex-matched. In clinical research, collect detailed patient demographic and clinical data for subgroup analysis. |
| Metabolism of Cedazuridine | Cedazuridine can be converted to a less active epimer.[1] While the extent of this conversion is not fully elucidated, significant inter-individual differences could contribute to variability in CDA inhibition and consequently, decitabine exposure. |
Pharmacokinetic Parameters of Oral Cedazuridine/Decitabine
The following table summarizes key pharmacokinetic parameters from clinical studies. These values can serve as a benchmark for expected exposures.
| Parameter | Decitabine (with Cedazuridine) | Cedazuridine |
| Tmax (median) | 1.0 hour[1] | 3.0 hours[1] |
| Cmax (ng/mL) | 145 (55% CV)[1] | 371 (52% CV)[1] |
| AUC (Day 1, nghr/mL) | 103 (55% CV)[1] | 2950 (49% CV)[1] |
| AUC (5-day cumulative, nghr/mL) | 851 (50% CV)[1] | - |
| Half-life (steady-state) | - | 6.7 hours (19% CV)[1] |
Data from patients with MDS or CMML receiving 35 mg decitabine and 100 mg cedazuridine.[1][7] CV: Coefficient of Variation
Issue 2: Inconsistent Pharmacodynamic Effects (e.g., DNA Demethylation)
Variability in the biological response to decitabine, even with consistent exposure, can occur.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Assay Variability | The measurement of DNA demethylation (e.g., using LINE-1 assays) can have inherent variability.[8] Ensure the assay is properly validated with appropriate controls. Use standardized protocols and perform assays in batches to minimize inter-assay variability. |
| Cellular Resistance Mechanisms | Cancer cells may have intrinsic or acquired resistance to decitabine. This can involve mechanisms other than drug metabolism. Consider investigating downstream cellular pathways to identify potential resistance mechanisms. |
| Timing of Pharmacodynamic Assessment | The hypomethylating effects of decitabine are cell cycle-dependent and may take time to manifest. Optimize the timing of sample collection for pharmacodynamic analysis based on the cell doubling time in your model system. |
Issue 3: Unexpected Toxicity or Adverse Events
Higher than expected toxicity can indicate excessive drug exposure or off-target effects.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Myelosuppression | Myelosuppression is a known side effect of decitabine.[1] If severe myelosuppression is observed, it may indicate higher than expected decitabine exposure. Re-evaluate the dosing regimen and consider dose reductions as outlined in clinical protocols.[4] |
| Concomitant Medications | As Cedazuridine inhibits CDA, the systemic exposure of any co-administered CDA substrates will be increased, potentially leading to increased toxicity.[4] Carefully review all concomitant medications. |
| Off-Target Effects | While Cedazuridine is a specific CDA inhibitor, at high concentrations, off-target effects cannot be ruled out. Ensure that the doses used are within the experimentally validated range. |
Experimental Protocols & Visualizations
Cedazuridine's Mechanism of Action: A Signaling Pathway
Cedazuridine facilitates the oral delivery of decitabine by inhibiting its degradation by cytidine deaminase in the gut and liver. This allows decitabine to be absorbed into the systemic circulation, where it can exert its therapeutic effects by inhibiting DNA methyltransferase (DNMT), leading to DNA hypomethylation and re-expression of tumor suppressor genes.
Caption: Mechanism of action of oral Cedazuridine and Decitabine.
Experimental Workflow for Assessing Cedazuridine Efficacy In Vivo
A typical preclinical workflow to assess the efficacy of oral Cedazuridine in combination with a CDA substrate involves several key steps from drug formulation and administration to pharmacokinetic and pharmacodynamic analysis.
Caption: In vivo experimental workflow for Cedazuridine efficacy.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent results, a logical approach to troubleshooting can help identify the root cause. This diagram outlines a decision tree for diagnosing issues with Cedazuridine efficacy experiments.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Cedazuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Decitabine/cedazuridine for chronic myelomonocytic leukaemia, myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oral fixed-dose combination of decitabine and cedazuridine in myelodysplastic syndromes: a multic... | Vanderbilt University Medical Center [medsites.vumc.org]
- 7. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
- 11. checkorphan.org [checkorphan.org]
- 12. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 15. portal.research.lu.se [portal.research.lu.se]
Technical Support Center: Cedazuridine Stability and Epimer Formation under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of acidic conditions on the stability of Cedazuridine (B1668773) and the formation of its epimer.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of acidic conditions on Cedazuridine?
Under acidic conditions, Cedazuridine is susceptible to degradation and undergoes partial conversion to its epimer.[1] This epimer is a stereoisomer of Cedazuridine and has been reported to be approximately 10-fold less effective in inhibiting its target enzyme, cytidine (B196190) deaminase. The acidic environment of the stomach is a known region where this partial conversion occurs prior to absorption.[1]
Q2: What is an epimer and why is its formation a concern?
An epimer is a type of stereoisomer that differs in configuration at only one stereogenic center. The formation of a Cedazuridine epimer is a concern because it may have different biological activity and potency compared to the parent drug. As mentioned, the epimer of Cedazuridine is a significantly weaker inhibitor of cytidine deaminase. Therefore, understanding the rate and extent of epimerization is crucial for evaluating the overall efficacy and stability of Cedazuridine formulations.
Q3: At what pH is Cedazuridine most stable?
Q4: What are the expected degradation products of Cedazuridine under acidic hydrolysis?
The primary known transformation of Cedazuridine in an acidic environment is its conversion to its epimer.[1] Further degradation under forced acidic conditions may lead to the hydrolysis of the glycosidic bond, which would result in the cleavage of the sugar moiety from the base. Studies on the related compound tetrahydrouridine (B1681287) (THU) have shown that acid-catalyzed degradation can lead to the formation of the reduced pyrimidinone base (tetrahydrouracil) and various forms of the ribose sugar.[5]
Q5: Are there established analytical methods to quantify Cedazuridine and its epimer?
Yes, several stability-indicating RP-HPLC and UPLC methods have been developed for the simultaneous determination of Cedazuridine and other compounds, which can be adapted to monitor its stability and the formation of its epimer.[3][6][7][8][9][10] These methods typically use a C18 or phenyl column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector.
Troubleshooting Guides
Problem: I am not seeing any significant degradation of Cedazuridine in my forced acid degradation study.
-
Possible Cause 1: Acid concentration is too low.
-
Solution: According to ICH guidelines, forced degradation studies for acid hydrolysis are typically initiated with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H2SO4).[11] If no degradation is observed, consider incrementally increasing the acid concentration.
-
-
Possible Cause 2: The temperature is too low.
-
Solution: If there is no degradation at room temperature, the study can be conducted at elevated temperatures, such as 50-60 °C.[12] The combination of acid and heat will accelerate the degradation process.
-
-
Possible Cause 3: The duration of the study is too short.
-
Solution: Forced degradation studies can be run for several hours to several days.[12] If no degradation is observed in the initial time points, extend the duration of the experiment and take samples at later time points.
-
Problem: I am having difficulty separating the Cedazuridine peak from its epimer peak in my HPLC analysis.
-
Possible Cause 1: Inadequate chromatographic resolution.
-
Solution: Optimizing the mobile phase composition is crucial. Try adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve separation.
-
-
Possible Cause 2: The column chemistry is not optimal for separating stereoisomers.
-
Solution: For the separation of epimers, specialized chiral columns or columns with different stationary phases, such as a phenyl or a beta-cyclodextrin (B164692) column, can be effective.[5]
-
-
Possible Cause 3: The pH of the mobile phase is not ideal.
-
Solution: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experiment with adjusting the pH of the aqueous component of your mobile phase.
-
Problem: The degradation of Cedazuridine in my experiment is too rapid, and I am seeing multiple unknown peaks.
-
Possible Cause 1: The stress conditions are too harsh.
-
Solution: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[12] If the degradation is too extensive, it may lead to the formation of secondary degradation products that are not relevant to the stability profile under normal storage conditions. Reduce the acid concentration, temperature, or duration of the study.
-
-
Possible Cause 2: The analytical method is not specific.
-
Solution: Ensure that your analytical method is validated for specificity and can distinguish between the parent drug, the epimer, and other degradation products. A photodiode array (PDA) detector can be used to check for peak purity.
-
Experimental Protocols
Protocol 1: Forced Acid Degradation of Cedazuridine
This protocol is a representative example based on ICH guidelines for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of Cedazuridine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent if solubility is an issue).
-
Acid Stress Conditions:
-
Prepare solutions of 0.1 M HCl, 0.5 M HCl, and 1 M HCl.
-
For each acid concentration, add a known volume of the Cedazuridine stock solution to a volumetric flask and dilute with the respective acid solution to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the solutions at room temperature (25 °C) and at an elevated temperature (e.g., 60 °C).
-
Protect the solutions from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH, 0.5 M NaOH, or 1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for Cedazuridine and its Epimer
This method is a composite based on published methods for the analysis of Cedazuridine.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient can be optimized. A starting point could be:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Data Analysis: The percentage of Cedazuridine remaining and the percentage of the epimer formed are calculated based on the peak areas.
Data Presentation
Table 1: Illustrative Stability of Cedazuridine under Acidic Conditions at 60 °C
Disclaimer: The following data are illustrative and intended to represent a plausible outcome of a forced degradation study. Actual results may vary.
| Time (hours) | % Cedazuridine Remaining (pH 1.0) | % Epimer Formed (pH 1.0) | % Cedazuridine Remaining (pH 2.0) | % Epimer Formed (pH 2.0) | % Cedazuridine Remaining (pH 4.0) | % Epimer Formed (pH 4.0) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 92.5 | 5.8 | 96.2 | 3.1 | 99.1 | 0.8 |
| 4 | 85.3 | 11.2 | 92.8 | 5.9 | 98.3 | 1.5 |
| 8 | 72.1 | 19.8 | 86.5 | 10.3 | 96.8 | 2.9 |
| 12 | 61.8 | 25.4 | 80.9 | 14.2 | 95.5 | 4.1 |
| 24 | 45.2 | 35.1 | 68.7 | 22.5 | 92.1 | 7.2 |
Table 2: Epimerization Kinetics of Tetrahydrouridine (THU) at 25 °C (as a reference for Cedazuridine)
Note: The following kinetic data are for Tetrahydrouridine, a structural analog of Cedazuridine, and are provided as a scientific reference.[5]
| Parameter | Value | Condition |
| First-order rate constant for epimer interconversion (k) | (7.4 ± 0.3) x 10-3 h-1 | pH 7.4 |
| Equilibrium constant (Keq = [epimer]/[parent]) | 1.7 ± 0.1 | pH 7.4 |
Visualizations
Caption: Experimental workflow for the forced acid degradation study of Cedazuridine.
Caption: Proposed degradation pathway of Cedazuridine under acidic conditions.
References
- 1. RP-HPLC method development and validation for simultaneous determination of decitabine and cedazuridine in pure and tablet dosage form | PDF [slideshare.net]
- 2. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimer interconversion, isomerization, and hydrolysis of tetrahydrouridine: implications for cytidine deaminase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijms.co.in [ijms.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Cedazuridine and Decitabine by in Bulk and its Pharmaceutical Dosage Form [wisdomlib.org]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Strategies to mitigate gastrointestinal toxicity of oral Cedazuridine in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential gastrointestinal (GI) toxicity when working with oral Cedazuridine in vivo. The following information is intended to support preclinical research and is not a substitute for comprehensive safety and toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cedazuridine?
Cedazuridine is a potent inhibitor of the enzyme cytidine (B196190) deaminase (CDA). In the context of its clinical use, it is co-administered with the antineoplastic agent decitabine. By inhibiting CDA in the gastrointestinal tract and liver, Cedazuridine prevents the rapid degradation of decitabine, thereby increasing its oral bioavailability.[1]
Q2: What is the known gastrointestinal toxicity profile of Cedazuridine alone in preclinical models?
In nonclinical toxicology studies, Cedazuridine has been shown to be generally well-tolerated in mice and cynomolgus monkeys.[2] However, at higher doses, the gastrointestinal mucosa has been identified as a target organ for toxicity in monkeys.[2] It is important to note that much of the clinically reported GI toxicity, such as nausea and diarrhea, is associated with the combination of Cedazuridine and Decitabine, with Decitabine being a primary contributor.[3]
Q3: What are the No-Observed-Adverse-Effect Levels (NOAELs) for Cedazuridine in preclinical studies?
The following table summarizes the NOAELs for Cedazuridine from single- and multi-cycle oral dosing studies in mice and monkeys.
| Species | Dosing Regimen | NOAEL |
| Mouse | Single-cycle (7 days) | 1000 mg/kg/day |
| Monkey | Single-cycle (7 days) | 200 mg/kg/day |
| Mouse (Male) | Multi-cycle (13 weeks) | 300 mg/kg/day |
| Mouse (Female) | Multi-cycle (13 weeks) | 100 mg/kg/day |
| Monkey | Multi-cycle (13 weeks) | 60 mg/kg/day |
Data sourced from nonclinical development studies of Cedazuridine.[2]
Troubleshooting Guide: Managing Gastrointestinal Distress in Animal Models
This guide provides strategies to consider if you observe signs of gastrointestinal distress (e.g., diarrhea, weight loss, decreased food intake, lethargy) in your animal models during oral Cedazuridine administration.
| Issue | Potential Cause | Recommended Action |
| Diarrhea or Loose Stool | Direct irritation of the GI mucosa by the compound. | - Formulation Adjustment: Consider formulating Cedazuridine in a vehicle known to be gentle on the GI tract. For compounds that can cause local irritation, controlled-release formulations may reduce high local concentrations.[4] - Supportive Care: Ensure animals have adequate hydration. In some cases, electrolyte solutions may be provided in the drinking water, following veterinary consultation. - Dose Evaluation: Re-evaluate the dose being administered. If it exceeds the known NOAEL, consider dose reduction. |
| Decreased Food and Water Intake | Nausea, malaise, or direct effects on appetite. | - Palatability: Ensure the vehicle for Cedazuridine is palatable. If necessary, consult with veterinary staff on appropriate flavoring agents that will not interfere with the study. - Dietary Support: Provide highly palatable, soft, and moist food to encourage eating.[5] - Monitor Hydration: Dehydration can result from decreased water intake. Monitor for signs of dehydration and provide supportive care as needed. |
| Significant Weight Loss | A combination of decreased intake and potential malabsorption or systemic toxicity. | - Comprehensive Health Assessment: Conduct a thorough health assessment of the animal. This should include monitoring body weight daily. - Dose Interruption: Consider a temporary interruption of dosing to allow the animal to recover. - Veterinary Consultation: Consult with the institutional veterinarian to rule out other causes and to develop a supportive care plan. |
| Lethargy and Reduced Activity | General malaise, dehydration, or systemic effects. | - Environmental Enrichment: Ensure the housing environment is comfortable and provides opportunities for rest.[6] - Pain Management: If there are signs of abdominal discomfort, consult with a veterinarian about appropriate analgesic options that will not confound experimental results.[7] - Humane Endpoints: Be prepared to act on pre-defined humane endpoints to prevent unnecessary suffering.[6] |
Experimental Protocols
Protocol: Assessment of Gastrointestinal Toxicity of an Oral Compound in a Rodent Model
This protocol provides a general framework for assessing the potential GI toxicity of an orally administered compound like Cedazuridine in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Both males and females
-
Age: 8-10 weeks
-
Acclimation: Acclimate animals for at least 7 days before the start of the study.
2. Study Design:
-
Groups:
-
Vehicle control group
-
Low-dose group
-
Mid-dose group
-
High-dose group
-
-
Animals per Group: n = 5-10 per sex
-
Dosing: Oral gavage once daily for a predetermined period (e.g., 7, 14, or 28 days).
3. Test Article Preparation and Administration:
-
Formulation: Prepare Cedazuridine in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the formulation is homogenous and stable.
-
Administration: Administer via oral gavage at a consistent time each day. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
4. In-Life Observations:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, and feces consistency.
-
Body Weight: Record body weight daily.
-
Food Consumption: Measure food consumption daily.
5. Terminal Procedures:
-
Euthanasia: At the end of the dosing period, euthanize animals using an approved method.
-
Gross Pathology: Perform a thorough necropsy, with special attention to the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, colon, and rectum). Note any signs of inflammation, ulceration, or other abnormalities.
-
Tissue Collection: Collect the entire GI tract. Sections of the stomach, duodenum, jejunum, ileum, cecum, and colon should be fixed in 10% neutral buffered formalin for histopathological analysis.
6. Histopathology:
-
Processing: Process fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluation: A veterinary pathologist should examine the slides for any signs of drug-induced injury, such as epithelial damage, inflammation, ulceration, and changes in mucosal architecture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing and mitigating GI toxicity.
Caption: Factors influencing drug-induced GI toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 3. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and dosage form design in drug-induced topical irritation of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 6. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
A Comparative Guide to Oral Cedazuridine/Decitabine and Intravenous Decitabine in Myeloid Malignancies
This guide provides a comprehensive comparison of the oral fixed-dose combination of cedazuridine (B1668773) and decitabine (B1684300) (ASTX727, brand name Inqovi®) and standard intravenous (IV) decitabine for the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, clinical efficacy, and pharmacological profiles.
Executive Summary
Oral cedazuridine/decitabine has demonstrated pharmacokinetic equivalence to intravenous decitabine, offering a more convenient administration route for patients.[1][2] Clinical trials, most notably the pivotal Phase 3 ASCERTAIN study, have established that the oral formulation provides comparable systemic drug exposure, efficacy, and safety profiles to the intravenous formulation in patients with MDS, CMML, and AML.[1][3][4][5] The co-administration of cedazuridine, a cytidine (B196190) deaminase inhibitor, is crucial for the oral bioavailability of decitabine, preventing its degradation in the gastrointestinal tract and liver.[6][7]
Mechanism of Action
Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[8][9] As a cytidine analog, it is incorporated into DNA during replication.[10][11] Once integrated, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[9][10][12] This reactivation of silenced tumor suppressor genes is believed to restore normal cellular differentiation and proliferation, exerting an antineoplastic effect.[9][10][13] Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme that rapidly degrades decitabine in the gut and liver, thereby enabling sufficient oral absorption of decitabine.[3][6]
Comparative Efficacy and Pharmacokinetics
The clinical development of oral cedazuridine/decitabine has centered on demonstrating its non-inferiority to the established intravenous formulation. The data below, primarily from the ASCERTAIN clinical trial, illustrates this equivalence.
Pharmacokinetic Equivalence
The primary endpoint of the ASCERTAIN study was to demonstrate equivalent systemic exposure of decitabine between the oral and IV routes. This was measured by the area under the curve (AUC), a key pharmacokinetic parameter.
| Parameter | Cedazuridine/Decitabine (Oral) | Decitabine (IV) | Ratio (Oral/IV) [90% CI] |
| 5-Day Cumulative Decitabine AUC | |||
| AML Patients[2][3] | 904 hng/mL (Geometric Mean) | 907 hng/mL (Geometric Mean) | 99.64% [91.23% - 108.80%] |
| MDS/CMML Patients[1] | - | - | 98.93% [92.66% - 105.60%] |
CI: Confidence Interval
Clinical Response Rates
Clinical efficacy was assessed by response rates according to the International Working Group (IWG) criteria. The results indicate that the clinical activity of oral cedazuridine/decitabine is consistent with that of IV decitabine.
| Indication | Response Metric | Cedazuridine/Decitabine (Oral) |
| AML [3] | Complete Response (CR) | 21.8% |
| Composite Response (CR + CRi) | 27.6% | |
| MDS/CMML [14] | Overall Response Rate (ORR) | 62% |
| Complete Response (CR) | 23.2% |
CRi: Complete response with incomplete blood count recovery.
Survival Outcomes
Median overall survival (OS) observed with oral cedazuridine/decitabine is comparable to historical data for intravenous decitabine.
| Indication | Median Overall Survival (OS) [95% CI] |
| AML [3] | 8.9 months [6.0 - 13.1] |
| MDS/CMML [1][14] | ~32 months |
Safety and Tolerability
The safety profiles of oral cedazuridine/decitabine and intravenous decitabine are similar. The most frequently observed grade 3 or higher adverse events are hematological.
| Adverse Event (Grade ≥3) | Cedazuridine/Decitabine (Oral) | Decitabine (IV) |
| MDS/CMML Patients [1] | ||
| Thrombocytopenia | 61% | Similar to Oral |
| Neutropenia | 57% | Similar to Oral |
| Anemia | 50% | Similar to Oral |
| AML Patients [3] | ||
| Thrombocytopenia | >10% | Consistent with Oral |
| Neutropenia | >10% | Consistent with Oral |
| Anemia | >10% | Consistent with Oral |
| Febrile Neutropenia | >10% | Consistent with Oral |
Data for IV decitabine in the table is described as "similar" or "consistent" in the source material, reflecting the crossover design of the studies where patients received both formulations.
Experimental Protocols: The ASCERTAIN Study
The ASCERTAIN trial (NCT03306264) was a pivotal Phase 3, randomized, open-label, crossover study that formed the basis for the approval of oral cedazuridine/decitabine.[1][3][15][16]
Objective: To compare the pharmacokinetics and safety of oral cedazuridine/decitabine with intravenous decitabine in patients with MDS, CMML, or AML.[3][15]
Study Design:
-
Population: Adult patients with intermediate and high-risk MDS, CMML, or AML who were candidates for IV decitabine and had not received more than one prior cycle of a hypomethylating agent.[1][3][15]
-
Randomization: Patients were randomized 1:1 into two sequences.[3][16]
-
Treatment Cycles:
-
Cycle 1: One group received oral cedazuridine (100 mg)/decitabine (35 mg) daily for 5 days. The other group received IV decitabine (20 mg/m²) as a 1-hour infusion daily for 5 days.[1][3][16]
-
Cycle 2: Patients crossed over to the alternate formulation.[3][16]
-
Cycle 3 and beyond: All patients received the oral formulation until disease progression or unacceptable toxicity.[3][16]
-
-
Primary Endpoint: 5-day cumulative decitabine AUC equivalence.[1][3]
-
Secondary Endpoints: Safety, overall response rate, and overall survival.[1]
Conclusion
The fixed-dose oral combination of cedazuridine and decitabine represents a significant advancement in the treatment of myeloid malignancies. Extensive clinical data has demonstrated that it is a safe and effective alternative to intravenous decitabine, providing equivalent systemic drug exposure and comparable clinical outcomes.[5] The oral route of administration offers a substantial improvement in convenience for patients, reducing the burden of daily hospital visits for infusions.[4] For the research and drug development community, the successful pairing of an active agent with a metabolic inhibitor like cedazuridine provides a compelling model for developing oral formulations of other parenterally administered drugs.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Oral decitabine/cedazuridine versus intravenous decitabine for acute myeloid leukaemia: A randomised, crossover, registration, pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Astex and Otsuka Announce Results of the Phase 3 ASCERTAIN Study of the Novel Oral Cedazuridine/Decitabine Fixed-Dose Combination (ASTX727) in Patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) - BioSpace [biospace.com]
- 5. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decitabine and Cedazuridine Monograph for Professionals - Drugs.com [drugs.com]
- 7. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Decitabine - Wikipedia [en.wikipedia.org]
- 13. "The History of Oral Decitabine/Cedazuridine and Its Potential Role in " by Robert Briski, Guillermo Garcia-Manero et al. [digitalcommons.library.tmc.edu]
- 14. Study of ASTX727 vs IV Decitabine in Participants With MDS, CMML, and AML [clin.larvol.com]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Cedazuridine and Other Cytidine Deaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) deaminase (CDA) is a critical enzyme in pyrimidine (B1678525) metabolism, responsible for the deamination of cytidine and its analogs. In the context of cancer therapy, many nucleoside analog drugs, which are pivotal in treating various malignancies, are susceptible to inactivation by CDA. This has led to the development of CDA inhibitors to enhance the therapeutic efficacy of these anticancer agents. This guide provides a detailed head-to-head comparison of Cedazuridine, a novel CDA inhibitor, with other notable inhibitors, Zebularine and Tetrahydrouridine (THU). We present quantitative data, experimental methodologies, and visual pathways to offer a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: Preventing Drug Inactivation
Cytidine deaminase inhibitors function by blocking the active site of the CDA enzyme, thereby preventing the deamination of susceptible nucleoside analog drugs.[1] This inhibition increases the plasma concentration and enhances the oral bioavailability of co-administered anticancer agents, such as decitabine (B1684300) and azacitidine, which would otherwise be rapidly degraded in the gastrointestinal tract and liver.[2][3][4]
Below is a diagram illustrating the general mechanism of action of CDA inhibitors.
Caption: General mechanism of cytidine deaminase (CDA) inhibition.
Quantitative Comparison of Inhibitory Activity
The potency of cytidine deaminase inhibitors is a critical factor in their clinical utility. The following table summarizes the available quantitative data for Cedazuridine, Zebularine, and Tetrahydrouridine.
| Inhibitor | IC50 (µM) | Ki (µM) | Key Characteristics |
| Cedazuridine (E7727) | 0.28 - 0.4[5][6][7] | Not explicitly found | Orally active, superior acid stability compared to THU.[5][6] |
| Zebularine | Not explicitly found | 0.95 - 2.0[8] | Dual inhibitor of cytidine deaminase and DNA methyltransferase.[8] |
| Tetrahydrouridine (THU) | 0.113[9] | 0.1 - 0.4[9] | Potent inhibitor, but unstable in acidic environments.[10] |
Head-to-Head Performance and Applications
Cedazuridine (E7727)
Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine, designed for improved stability and potent inhibition of CDA.[6][11] Its primary clinical application is in a fixed-dose combination with the hypomethylating agent decitabine (marketed as Inqovi®) for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[2][12][13]
Preclinical studies in cynomolgus monkeys demonstrated that co-administration of Cedazuridine with decitabine led to a dose-dependent increase in decitabine exposure.[6] Clinical trials have confirmed that the oral combination of 35 mg decitabine and 100 mg Cedazuridine achieves a decitabine systemic exposure equivalent to that of intravenous (IV) decitabine.[7][12] Specifically, the geometric mean ratio of the 5-day cumulative decitabine area under the curve (AUC) for the oral combination compared to IV decitabine was approximately 99%.[7]
Zebularine
Zebularine is unique among CDA inhibitors due to its dual mechanism of action. In addition to being a competitive inhibitor of CDA, it also functions as a DNA methyltransferase (DNMT) inhibitor.[8] This dual activity makes it a promising antitumor agent on its own.[14] Zebularine has been shown to reactivate genes silenced by DNA methylation and has demonstrated antitumor activity both in vitro and in animal models, even with oral administration.[14]
In preclinical studies, Zebularine enhanced the antineoplastic action of 5-aza-2'-deoxycytidine (decitabine) by inhibiting its deamination, leading to increased plasma levels of decitabine.[15]
Tetrahydrouridine (THU)
Tetrahydrouridine is a potent and well-characterized inhibitor of CDA.[1] It has been extensively studied for its ability to enhance the therapeutic index of various cytidine analogs, including decitabine and gemcitabine.[1] However, a significant limitation of THU is its instability in acidic environments, which complicates its pharmaceutical development for oral administration.[10]
Interestingly, some studies suggest that THU may possess an alternative mechanism for inhibiting cell growth that is independent of its CDA inhibitory activity. In certain cancer cell lines, THU was found to suppress tumor proliferation by causing an arrest in the S-phase of the cell cycle.[1]
Experimental Methodologies
In Vitro Cytidine Deaminase (CDA) Inhibition Assay
A common method to determine the inhibitory activity of compounds against CDA is a fluorometric assay.
Caption: Workflow for a fluorometric CDA inhibition assay.
Protocol Outline:
-
Sample Preparation: Homogenize tissue samples in CDA Assay Buffer on ice. Centrifuge to collect the supernatant containing the enzyme.[10]
-
Reaction Setup: In a 96-well plate, add the sample, CDA Assay Buffer, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the CDA substrate (cytidine) to all wells to start the enzymatic reaction. The CDA in the sample will convert cytidine to uridine (B1682114) and ammonia (B1221849) (NH3).[16]
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Detection: Add a developer mix that reacts with the generated ammonia to produce a stable fluorophore.[16]
-
Measurement: Read the fluorescence intensity using a microplate reader at an excitation/emission of approximately 410/470 nm.[16]
-
Analysis: The level of fluorescence is proportional to the CDA activity. Calculate the percentage of inhibition by comparing the fluorescence in wells with the inhibitor to the control wells without the inhibitor.
DNA Methylation Analysis (LINE-1 Assay)
The pharmacodynamic effect of CDA inhibitors, when used in combination with hypomethylating agents like decitabine, is often assessed by measuring changes in global DNA methylation. A common method for this is the analysis of Long Interspersed Nuclear Element-1 (LINE-1) methylation.
Caption: Workflow for LINE-1 DNA methylation analysis.
Protocol Outline (COBRA LINE-1):
-
DNA Extraction: Isolate genomic DNA from the samples of interest.
-
Bisulfite Treatment: Treat the DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17]
-
PCR Amplification: Amplify the LINE-1 promoter region using specific primers for the bisulfite-converted DNA.[17]
-
Restriction Digest: Digest the PCR products with a restriction enzyme that recognizes a sequence containing a CpG site (e.g., TaqI, which recognizes TCGA, the sequence resulting from a methylated CGCG site after bisulfite treatment and PCR).[17]
-
Analysis: Separate the digested fragments by gel electrophoresis. The degree of digestion is proportional to the level of methylation at the recognition site. Alternatively, quantitative PCR can be used for a more precise measurement.[17]
-
Quantification: The percentage of LINE-1 methylation can be calculated by comparing the amount of digested product to the total amount of PCR product.
Conclusion
Cedazuridine, Zebularine, and Tetrahydrouridine are all potent inhibitors of cytidine deaminase, each with distinct characteristics and therapeutic applications.
-
Cedazuridine stands out for its clinical success in an oral fixed-dose combination with decitabine, offering a significant improvement in the administration and bioavailability of this hypomethylating agent. Its enhanced stability over THU is a key pharmaceutical advantage.
-
Zebularine presents a unique profile with its dual inhibitory action on both CDA and DNA methyltransferases, positioning it as a potential standalone epigenetic therapy.
-
Tetrahydrouridine , while a highly potent CDA inhibitor, is hampered by its chemical instability. However, its potential CDA-independent anti-proliferative effects warrant further investigation.
The choice of a CDA inhibitor for research or clinical development will depend on the specific application, whether it is to enhance the efficacy of a co-administered drug or to leverage the intrinsic properties of the inhibitor itself. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for making informed decisions in the advancement of cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral Decitabine and Cedazuridine (ASTX727) (Hematological Malignancies) – Astex [astx.com]
- 3. drugs.com [drugs.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. astx.com [astx.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global DNA Methylation AssayâLINE-1 | Proteintech [ptglab.com]
- 10. assaygenie.com [assaygenie.com]
- 11. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Cedazuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Cedazuridine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. content.abcam.com [content.abcam.com]
- 17. LINE-1 methylation patterns of different loci in normal and cancerous cells - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for assessing the clinical response to Cedazuridine therapy
An in-depth comparison of predictive biomarkers for Cedazuridine in myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), benchmarked against alternative treatment modalities.
This guide provides a comprehensive overview of biomarkers for assessing the clinical response to Cedazuridine, an oral hypomethylating agent (HMA) administered in combination with decitabine (B1684300). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of biomarker performance against other therapeutic options for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), supported by experimental data and detailed methodologies.
Introduction to Cedazuridine and the Need for Predictive Biomarkers
Cedazuridine is a cytidine (B196190) deaminase inhibitor that prevents the breakdown of decitabine, thereby enabling its oral administration.[1][2] The combination of Cedazuridine and decitabine (C-DEC) has demonstrated pharmacokinetic equivalence to intravenous (IV) decitabine, offering a more convenient treatment option for patients with MDS and CMML.[3][4][5][6][7] However, as with other HMAs, not all patients respond to C-DEC therapy.[8] This highlights the critical need for robust biomarkers to predict clinical response, enabling personalized treatment strategies and avoiding unnecessary toxicity from ineffective therapies.
This guide explores the predictive value of key biomarkers, including somatic gene mutations and DNA methylation status, in the context of C-DEC therapy and compares their utility to that for other standard treatments such as azacitidine, lenalidomide (B1683929), venetoclax (B612062) combinations, and intensive chemotherapy.
Key Biomarkers for Predicting Response to Hypomethylating Agents
Somatic mutations in genes involved in epigenetic regulation, RNA splicing, and DNA repair are common in myeloid malignancies and have emerged as important predictors of response to HMAs.[9]
TP53 Mutations
Mutations in the tumor suppressor gene TP53 are frequently associated with higher-risk MDS and a complex karyotype.[8][10] In the context of HMA therapy, the prognostic and predictive significance of TP53 mutations is a subject of ongoing investigation.
Cedazuridine/Decitabine (C-DEC): Recent analyses of the ASCERTAIN trials for C-DEC have provided specific insights into the impact of TP53 mutations. Patients with multi-hit TP53 mutations have been shown to have a higher likelihood of non-response and a shorter duration of response compared to those with single-hit or wild-type TP53.[2][11] However, one study suggested that C-DEC may improve overall survival in TP53-mutated patients compared to parenteral HMAs.[11]
Other Hypomethylating Agents (Azacitidine, Decitabine): For HMAs in general, TP53 mutations are often associated with a shorter duration of response and worse overall survival.[8][10] While the overall response rate may not be significantly different, the durability of the response is a key concern in this patient population.[8]
TET2 Mutations
Mutations in the Ten-Eleven Translocation 2 (TET2) gene, which is involved in DNA demethylation, have been identified as a potential predictive biomarker for HMA therapy.
Cedazuridine/Decitabine (C-DEC): Data from the ASCERTAIN trial included TET2 in its next-generation sequencing (NGS) panel, but specific response rates for C-DEC based on TET2 mutation status are not yet as extensively reported as for azacitidine.[10]
Azacitidine: Multiple studies have demonstrated that TET2 mutations are associated with a higher response rate to azacitidine. One study reported an overall response rate of 82% in TET2-mutated patients compared to 45% in those with wild-type TET2.[12] More recent research suggests that biallelic TET2 mutations may confer particular sensitivity to azacitidine.
Global DNA Methylation (LINE-1)
Global DNA hypomethylation is a hallmark of MDS. The methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons is often used as a surrogate marker for global DNA methylation.[13]
Cedazuridine/Decitabine (C-DEC): Pharmacodynamic studies of C-DEC have shown that it induces demethylation of LINE-1, and the degree of demethylation is comparable to that of IV decitabine.[12] While baseline LINE-1 methylation has been investigated as a prognostic marker in MDS, its predictive value for response to C-DEC is still under investigation.[14]
Comparison with Alternative Therapies
A comprehensive assessment of biomarkers for C-DEC requires comparison with those for other treatment options for MDS.
Azacitidine
Azacitidine is another widely used HMA. Meta-analyses comparing decitabine and azacitidine have shown some differences in efficacy, with azacitidine demonstrating a higher overall response rate in some studies.[15][16][17] As mentioned, TET2 mutations appear to be a stronger positive predictive biomarker for azacitidine response.
Lenalidomide
Lenalidomide is an immunomodulatory agent primarily used in lower-risk, non-del(5q) MDS.[9] Response to lenalidomide has been associated with specific genomic and cytogenetic abnormalities, which differ from the primary biomarkers for HMAs.[9]
Venetoclax Combinations
The BCL-2 inhibitor venetoclax, in combination with HMAs, has shown promising efficacy in MDS.[18][19] The predictive biomarker landscape for this combination therapy is an active area of research, with some studies suggesting responses in patients with TP53, ASXL1, and RUNX1 mutations.[19]
Intensive Chemotherapy
For younger, fitter patients with higher-risk MDS, intensive chemotherapy may be an option. The predictive value of biomarkers for intensive chemotherapy can differ from that for HMAs. For instance, complex karyotypes and TP53 mutations are associated with lower response rates to intensive chemotherapy.[1][20]
Data Presentation
Table 1: Predictive Value of Key Biomarkers for Cedazuridine/Decitabine and Azacitidine
| Biomarker | Cedazuridine/Decitabine (C-DEC) | Azacitidine |
| TP53 Mutation | Higher likelihood of non-response and shorter duration of response with multi-hit mutations.[2][11] | Shorter duration of response and worse overall survival.[8][10] |
| TET2 Mutation | Included in ASCERTAIN trial NGS panel; specific response data pending.[10] | Associated with a higher overall response rate (82% vs. 45% in wild-type).[12] |
Table 2: Overview of Biomarkers for Alternative Therapies
| Therapy | Key Predictive Biomarkers |
| Lenalidomide | Genomic/cytogenetic combinations (e.g., DDX41, NK; MECOM, KDM6A/KDM6B).[9] |
| Venetoclax + HMA | Responses observed in patients with TP53, ASXL1, and RUNX1 mutations.[19] |
| Intensive Chemotherapy | Complex karyotype and TP53 mutations are associated with lower response rates.[1][20] |
Experimental Protocols
Next-Generation Sequencing (NGS) for Somatic Mutation Analysis
Objective: To identify somatic mutations in key genes associated with myeloid malignancies.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from bone marrow aspirates or peripheral blood samples using standard commercial kits.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments. Targeted gene panels, such as the one used in the ASCERTAIN trial which includes genes like TP53, TET2, ASXL1, DNMT3A, and SRSF2, are used to enrich for regions of interest.[10]
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are annotated and filtered based on quality scores and population frequency databases to distinguish somatic mutations from germline polymorphisms.
Caption: Next-Generation Sequencing (NGS) workflow for somatic mutation detection.
Pyrosequencing for LINE-1 DNA Methylation Analysis
Objective: To quantify the methylation level of LINE-1 elements as a surrogate for global DNA methylation.
Methodology:
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: A specific region of the LINE-1 promoter is amplified by PCR using primers that do not distinguish between methylated and unmethylated sequences. One of the PCR primers is biotinylated to allow for purification of the PCR product.
-
Pyrosequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads and denatured to a single-stranded template. A sequencing primer is annealed to the template, and the pyrosequencing reaction is performed. The incorporation of nucleotides is detected by light emission, and the ratio of cytosine to thymine (B56734) at specific CpG sites is used to calculate the percentage of methylation.
Caption: Pyrosequencing workflow for LINE-1 methylation analysis.
Signaling Pathways and Logical Relationships
The mechanism of action of decitabine, facilitated by Cedazuridine, involves its incorporation into DNA and subsequent inhibition of DNA methyltransferases (DNMTs). This leads to hypomethylation of CpG islands in gene promoter regions, which can reactivate tumor suppressor genes and induce apoptosis in cancer cells.
Caption: Mechanism of action of Cedazuridine in combination with decitabine.
Conclusion
The selection of appropriate therapy for patients with MDS and CMML is increasingly guided by molecular biomarkers. For Cedazuridine/decitabine therapy, mutations in genes such as TP53 are emerging as important prognostic and potentially predictive markers. A comprehensive understanding of these biomarkers in comparison to those for alternative treatments is crucial for optimizing patient outcomes. This guide provides a framework for researchers and clinicians to navigate the evolving landscape of personalized medicine in myeloid malignancies. Further prospective studies are needed to validate and refine the predictive value of these biomarkers for C-DEC and to identify novel markers that can guide treatment decisions.
References
- 1. Emerging treatment options for patients with high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ash.confex.com [ash.confex.com]
- 3. Predicting outcome in higher-risk myelodysplastic syndrome patients treated with azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of ASTX727 vs IV Decitabine in Participants With MDS, CMML, and AML [clin.larvol.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase I results of venetoclax combined with azacitidine in high-risk MDS or CMML [mds-hub.com]
- 10. 2023 SOHO: Efficacy and Safety of Oral Decitabine/Cedazuridine (ASTX727) in the CMML Subpopulation from Phase 2 and ASCERTAIN Phase 3 Studies – Astex [astx.com]
- 11. Decitabine Plus Cedazuridine in TP53-Mutated MDS: Survival Compares Favorably With HMA | Docwire News [docwirenews.com]
- 12. Impact of TET2 mutations on response rate to azacitidine in myelodysplastic syndromes and low blast count acute myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LINE-1 Methylation in Plasma DNA as a Biomarker of Activity of DNA Methylation Inhibitors in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Methylation Predicts Survival and Response to Therapy in Patients With Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between decitabine and azacitidine for the treatment of myelodysplastic syndrome: a meta-analysis with 1,392 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 18. Venetoclax Plus Azacitidine Evaluated in High-Risk Myelodysplastic Syndromes - The ASCO Post [ascopost.com]
- 19. researchgate.net [researchgate.net]
- 20. Intensive chemotherapy for patients with high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Cedazuridine/Decitabine vs. Azacitidine in Myelodysplastic Syndromes (MDS) Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) represent a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). For years, hypomethylating agents (HMAs) have been the cornerstone of treatment for higher-risk MDS.[1] Azacitidine, the first agent to demonstrate a survival benefit, and decitabine (B1684300) have been the standards of care.[1] However, their administration via intravenous or subcutaneous routes presents a significant burden to patients.
The development of an oral formulation of decitabine was hampered by its rapid degradation by the enzyme cytidine (B196190) deaminase (CDA) in the gut and liver.[2][3] This led to the development of cedazuridine (B1668773), a potent CDA inhibitor, which, when combined with decitabine (ASTX727, brand name Inqovi®), achieves pharmacokinetic exposure equivalent to intravenous decitabine.[1][3] This guide provides a preclinical comparison of cedazuridine/decitabine and azacitidine in models of MDS, focusing on their mechanisms of action, in vitro efficacy, and the experimental data supporting their use. While direct head-to-head preclinical studies of the cedazuridine/decitabine combination versus azacitidine are limited, this guide leverages comparative data between decitabine and azacitidine as a surrogate to inform preclinical research and development.
Mechanism of Action: A Tale of Two Cytidine Analogs
Both decitabine and azacitidine are nucleoside analogs of cytidine that exert their anti-neoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1] Aberrant DNA hypermethylation is a key epigenetic silencing mechanism for tumor suppressor genes in MDS.[1] By inhibiting DNMTs, these agents lead to global DNA hypomethylation, reactivation of silenced genes, and subsequent cell differentiation or apoptosis.[1]
Despite this shared primary mechanism, key differences exist:
-
Incorporation: Decitabine is a deoxycytidine analog and is exclusively incorporated into DNA.[1] Azacitidine, a cytidine analog, is incorporated into both RNA and DNA.[1] Its incorporation into RNA is believed to contribute to its cytotoxic effects by disrupting protein synthesis.
-
Oral Bioavailability: Both parent drugs have poor oral bioavailability due to first-pass metabolism by CDA.[2][3] Cedazuridine in the ASTX727 formulation effectively inhibits CDA, allowing for oral administration of decitabine with exposure equivalent to the intravenous formulation.[1][3]
Figure 1. Mechanism of action of Cedazuridine/Decitabine and Azacitidine.
Preclinical Efficacy: In Vitro and In Vivo Models
Direct comparative preclinical data for cedazuridine/decitabine versus azacitidine in MDS models is scarce. However, a seminal study by Hollenbach et al. (2010) provides a head-to-head comparison of decitabine and azacitidine in AML cell lines, which share many biological features with high-risk MDS.
In Vitro Studies
The following tables summarize the key findings from in vitro comparisons of decitabine and azacitidine.
Table 1: Effect on Cell Viability in AML Cell Lines
| Cell Line | Drug | GI50 (µM) |
| HL-60 | Azacitidine | 1.3 |
| Decitabine | 0.4 | |
| KG-1a | Azacitidine | 1.8 |
| Decitabine | 0.6 | |
| MV4-11 | Azacitidine | 0.8 |
| Decitabine | 0.2 |
Data extracted from Hollenbach et al., 2010. GI50 represents the concentration required to inhibit cell growth by 50%.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Parameter | Azacitidine | Decitabine |
| Apoptosis (Annexin V) | Increased | Increased |
| Cell Cycle Arrest | G1 and G2/M arrest | G2/M arrest |
Qualitative summary based on data from Hollenbach et al., 2010.
Table 3: Effect on DNA Methylation
| Drug | Concentration for equivalent DNA hypomethylation |
| Azacitidine | 2- to 10-fold higher than Decitabine |
Data extracted from Hollenbach et al., 2010.
In Vivo Studies
Preclinical in vivo studies for cedazuridine/decitabine have primarily focused on demonstrating pharmacokinetic and pharmacodynamic equivalence to intravenous decitabine.
-
Cynomolgus Monkey Model: Preclinical studies in cynomolgus monkeys demonstrated that oral administration of decitabine with cedazuridine resulted in decitabine exposure and DNA demethylation comparable to that of intravenous decitabine. This was a critical step in its clinical development.[2]
Preclinical in vivo efficacy data for azacitidine in MDS xenograft models has been established, demonstrating its ability to reduce tumor burden and improve survival. A study in a humanized murine model of transplantation showed that azacitidine improved survival and reduced xenogeneic graft-versus-host disease scores.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate hypomethylating agents in preclinical models.
Cell Viability Assay
-
Cell Culture: MDS or AML cell lines (e.g., HL-60, KG-1a) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of cedazuridine/decitabine or azacitidine for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
DNA Methylation Analysis (LINE-1 Assay)
-
Genomic DNA Extraction: DNA is isolated from treated and untreated cells or tissues.
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The LINE-1 repetitive element is amplified by PCR using primers specific for the bisulfite-converted DNA.
-
Pyrosequencing or Methylation-Specific High-Resolution Melting: The percentage of methylation at specific CpG sites within the LINE-1 element is quantified.
Figure 2. A representative experimental workflow for comparing HMAs.
Conclusion and Future Directions
The development of oral cedazuridine/decitabine represents a significant advancement in the treatment of MDS, offering a more convenient administration route with comparable pharmacokinetic and pharmacodynamic profiles to intravenous decitabine.[1][3] Preclinical data, primarily from studies comparing decitabine and azacitidine, suggest that while both are effective hypomethylating agents, decitabine may be more potent at inducing DNA hypomethylation at lower concentrations. Azacitidine's incorporation into RNA provides an additional mechanism of action that may contribute to its distinct biological effects.
Future preclinical studies should focus on direct head-to-head comparisons of cedazuridine/decitabine and azacitidine in a panel of well-characterized MDS patient-derived xenograft (PDX) models. Such studies would provide a more definitive understanding of their comparative efficacy and could help identify biomarkers to guide patient selection for each therapy. Furthermore, exploring the combination of these oral hypomethylating agents with other targeted therapies is a promising avenue for improving outcomes in patients with MDS.
References
Validating Cedazuridine's Pharmacodynamic Effect: A Comparative Analysis of LINE-1 Demethylation and Alternative Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Pharmacodynamic Biomarkers for Hypomethylating Agents.
The approval of Cedazuridine (B1668773) in combination with Decitabine (B1684300) has marked a significant advancement in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). This oral combination leverages Cedazuridine to inhibit cytidine (B196190) deaminase, thereby preventing the degradation of orally administered Decitabine and achieving exposures comparable to intravenous administration.[1][2][3] Validating the pharmacodynamic (PD) effect of this combination is crucial for understanding its biological activity and for the development of future hypomethylating agents. The most established PD marker for Decitabine is the demethylation of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements. This guide provides a comprehensive comparison of LINE-1 demethylation analysis with alternative methodologies, supported by experimental data and detailed protocols.
The Central Role of LINE-1 Demethylation
Decitabine, a DNA methyltransferase (DNMT) inhibitor, exerts its therapeutic effect by inducing global DNA hypomethylation.[4] LINE-1 elements, comprising approximately 17% of the human genome, are heavily methylated in normal somatic tissues.[5] Due to their abundance and high density of CpG sites, the methylation status of LINE-1 serves as a reliable surrogate for global DNA methylation levels.[6][7] Numerous clinical studies have successfully employed the analysis of LINE-1 demethylation to demonstrate the biological activity of Decitabine and to establish the bioequivalence of the oral Cedazuridine/Decitabine combination with intravenous Decitabine.[1][2]
Quantitative Analysis of LINE-1 Demethylation
Clinical trial data consistently demonstrate a significant decrease in LINE-1 methylation following treatment with Cedazuridine/Decitabine. This effect is observable in peripheral blood mononuclear cells (PBMCs) and bone marrow.
| Treatment Arm | Baseline LINE-1 Methylation (Mean %) | Post-Treatment LINE-1 Methylation (Mean %) | Change from Baseline (Mean %) | Reference |
| Oral Cedazuridine/Decitabine | 75.8 | 65.2 | -10.6 | [1] |
| Intravenous Decitabine | 76.1 | 65.8 | -10.3 | [1] |
| Decitabine + Carboplatin (Cycle 1, Day 8) | ~80 | ~70 | ~-10 | [8] |
| Decitabine + Carboplatin (Cycle 2, Day 8) | ~75 | ~65 | ~-10 | [8] |
Table 1: Summary of LINE-1 Demethylation Data from Clinical Trials.
Alternative Pharmacodynamic Markers: A Comparative Overview
While LINE-1 demethylation is a robust and widely accepted PD marker, other methods can provide complementary or more specific information regarding the mechanism of action of hypomethylating agents.
| Marker | Principle | Advantages | Disadvantages |
| Alu Repetitive Elements | Analysis of methylation changes in another abundant repetitive element. | High abundance in the genome. | May exhibit different demethylation kinetics compared to LINE-1. Some studies show less consistent changes.[9][10] |
| Gene-Specific Methylation | Measurement of methylation changes at the promoter regions of specific tumor suppressor genes known to be silenced by hypermethylation. | Provides direct evidence of the reactivation of cancer-relevant genes. Can be highly sensitive. | Requires selection of relevant gene targets which may vary between cancer types and patients. |
| Global DNA Methylation (e.g., LC-MS/MS) | Direct quantification of total 5-methylcytosine (B146107) content in the genome. | Considered a "gold standard" for global methylation. | Technically demanding, requires specialized equipment, and may not be as high-throughput. |
Table 2: Comparison of Alternative Pharmacodynamic Markers.
Performance Comparison of Analytical Methods
The choice of analytical method is critical for the accurate and reproducible quantification of DNA methylation changes. Pyrosequencing is the most commonly used method for LINE-1 analysis in clinical trials. However, other techniques offer distinct advantages.
| Method | Principle | Throughput | Sensitivity | Reproducibility | Key Considerations |
| Pyrosequencing | Sequencing-by-synthesis to quantify the ratio of methylated to unmethylated cytosines at specific CpG sites. | High | High | Good to Excellent[6][11] | Well-established for LINE-1. Can be sensitive to PCR bias. |
| Digital Droplet PCR (ddPCR) | Partitioning of the sample into thousands of droplets for absolute quantification of methylated and unmethylated alleles. | Moderate to High | Excellent | Excellent[12][13][14][15] | Highly sensitive for detecting rare methylation events. Less susceptible to PCR inhibition. |
| Methylated DNA Immunoprecipitation (MeDIP)-qPCR | Enrichment of methylated DNA fragments using an antibody against 5-methylcytosine, followed by qPCR of target regions. | Moderate | Good | Moderate | Provides information on regional methylation density rather than single-CpG resolution. Antibody performance is critical.[16][17][18] |
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite sequencing of the entire genome, providing the most comprehensive view of methylation changes. | Low | Excellent | Excellent | High cost and complex data analysis. |
Table 3: Performance Characteristics of DNA Methylation Analysis Methods.
Experimental Protocols
Detailed Methodology for LINE-1 Methylation Analysis by Pyrosequencing
This protocol is a standard method used in clinical trials to assess the pharmacodynamic effect of Cedazuridine/Decitabine.
1. DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from PBMCs or bone marrow aspirates using a standard commercial kit.
-
Quantify the extracted DNA and assess its purity.
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers specific for a CpG-rich region of the LINE-1 promoter. One of the PCR primers should be biotinylated to allow for subsequent purification.
-
Perform PCR with a hot-start Taq polymerase. Typical cycling conditions are: 95°C for 15 min, followed by 45 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.
3. Pyrosequencing:
-
Prepare the single-stranded biotinylated PCR product for pyrosequencing using a vacuum preparation tool.
-
Anneal the sequencing primer to the purified single-stranded template.
-
Perform pyrosequencing analysis on a pyrosequencing instrument. The assay is designed to quantify the methylation percentage at several CpG sites within the LINE-1 promoter.
4. Data Analysis:
-
The pyrosequencing software calculates the percentage of methylation at each CpG site as the ratio of methylated cytosines to the sum of methylated and unmethylated cytosines.
-
The overall LINE-1 methylation level is typically reported as the average methylation across all analyzed CpG sites.
Alternative Protocol: Gene-Specific Methylation Analysis by ddPCR
This protocol provides a highly sensitive method for quantifying methylation changes in specific gene promoters.
1. DNA Extraction and Bisulfite Conversion:
-
Follow the same procedure as for LINE-1 analysis.
2. ddPCR Assay Design:
-
Design primers and probes for the target gene promoter. Two probes are used: one specific for the methylated sequence (e.g., FAM-labeled) and another for the unmethylated sequence (e.g., HEX-labeled).
3. Droplet Generation and PCR:
-
Prepare the ddPCR reaction mix containing bisulfite-converted DNA, primers, probes, and ddPCR supermix.
-
Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
Perform PCR amplification in a thermal cycler.
4. Droplet Reading and Data Analysis:
-
Read the droplets on a droplet reader to determine the number of positive droplets for each fluorophore.
-
The software calculates the absolute concentration of methylated and unmethylated DNA copies.
-
The percentage of methylation is calculated as: [Methylated copies / (Methylated copies + Unmethylated copies)] x 100.
Visualizing the Pathways and Workflows
Cedazuridine/Decitabine Mechanism of Action
Caption: Mechanism of action of oral Cedazuridine/Decitabine.
Experimental Workflow for LINE-1 Methylation Analysis
Caption: Workflow for LINE-1 methylation analysis by pyrosequencing.
Comparison of Pharmacodynamic Marker Validation Methods
Caption: Logical relationship of pharmacodynamic markers and analytical methods.
Conclusion and Future Directions
The analysis of LINE-1 demethylation by pyrosequencing remains the gold standard for validating the pharmacodynamic effect of Cedazuridine in combination with Decitabine. It is a robust, reproducible, and clinically validated method. However, for a more nuanced understanding of drug activity, particularly in the context of specific cancer types or for monitoring minimal residual disease, alternative and complementary methods should be considered. Gene-specific methylation analysis using highly sensitive techniques like ddPCR offers the potential to link global hypomethylation to the reactivation of key tumor suppressor pathways. As our understanding of the epigenetic landscape of cancer evolves, a multi-faceted approach to pharmacodynamic monitoring, incorporating both global and gene-specific markers, will be invaluable for the development and clinical application of the next generation of epigenetic therapies.
References
- 1. An oral fixed-dose combination of decitabine and cedazuridine in myelodysplastic syndromes: a multicentre, open-label, dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decitabine induces very early in vivo DNA methylation changes in blasts from patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methylation Pyrosequencing Assay Is Applicable for the Assessment of Epigenetic Active Environmental or Clinical Relevant Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LINE-1 Methylation in Plasma DNA as a Biomarker of Activity of DNA Methylation Inhibitors in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment long interspersed element (LINE)-1 methylation levels, not early hypomethylation under treatment, predict hematological response to azacitidine in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I and Pharmacodynamic Study of Decitabine in Combination with Carboplatin in Patients with Recurrent, Platinum-Resistant, Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global DNA hypomethylation of Alu and LINE-1 transposable elements as an epigenetic biomarker of anti-tuberculosis drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LINE-1 and Alu hypomethylation in mucoepidermoid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Clinical Utility of Droplet Digital PCR to Monitor BCR-ABL1 Transcripts of Patients With Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia Post-chimeric Antigen Receptor19/22 T-Cell Cocktail Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HKSH adopts droplet digital PCR in monitoring for leukemia patients | BioWorld [bioworld.com]
- 16. MeDIP-based Service, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 17. MeDIP-qPCR Service, MeDIP-based Service - CD BioSciences [epigenhub.com]
- 18. hMeDIP-qPCR Service, hMeDIP-based Service - CD BioSciences [epigenhub.com]
A Comparative Guide to Oral vs. Intravenous Decitabine Formulations in a Cross-Over Study Design Enhanced by Cedazuridine
For researchers and drug development professionals, the transition from intravenous (IV) to oral drug administration represents a significant advancement in patient care and treatment accessibility. This guide provides an objective comparison of oral decitabine (B1684300), co-administered with cedazuridine (B1668773), and conventional intravenous decitabine, based on data from pivotal cross-over clinical trials. Cedazuridine is a novel cytidine (B196190) deaminase inhibitor that protects decitabine from degradation in the gut and liver, thereby enabling its oral bioavailability.[1][2][3][4]
Experimental Protocol: The ASCERTAIN Study - A Randomized, Cross-Over Design
The ASCERTAIN trial, a phase 3 registrational study, employed a robust randomized, open-label, crossover design to directly compare the pharmacokinetics (PK) of an oral fixed-dose combination of decitabine and cedazuridine (ASTX727) with intravenous decitabine.[5][6][7][8]
Patient Population: The study enrolled adults with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) who were candidates for IV decitabine.[5][9][10] Eligible patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.[5][6]
Treatment Regimen: Participants were randomized in a 1:1 ratio to one of two treatment sequences for the first two 28-day cycles:[1][9][11]
-
Sequence A: Received oral decitabine (35 mg) and cedazuridine (100 mg) once daily for 5 days in Cycle 1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2.[1][7][9][11]
-
Sequence B: Received IV decitabine (20 mg/m²) daily for 5 days in Cycle 1, followed by oral decitabine (35 mg) and cedazuridine (100 mg) once daily for 5 days in Cycle 2.[1][7][9][11]
Following the completion of the two-cycle crossover period, all patients continued to receive the oral decitabine/cedazuridine combination in subsequent cycles until disease progression or unacceptable toxicity.[5][9][10][12] A washout period of 23 days was maintained between the two cycles.[7]
Primary Endpoint: The primary objective was to establish pharmacokinetic equivalence, measured by the total 5-day area under the curve (AUC) for decitabine.[5][8]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and safety data from the ASCERTAIN study and a preceding phase 2 trial.
Table 1: Pharmacokinetic Equivalence of Oral vs. IV Decitabine
| Parameter | Oral Decitabine/Cedazuridine | IV Decitabine | Ratio (Oral/IV) [90% CI] | Study |
| 5-Day Geometric Mean AUC (h*ng/mL) | 904 | 907 | 99.64% [91.23% - 108.8%] | ASCERTAIN (AML)[9] |
| 5-Day Total Exposure (AUC) | - | - | 98.93% [92.66% - 105.60%] | ASCERTAIN (MDS/CMML)[5] |
| 5-Day AUClast (Geometric LSM) | - | - | 93.5% [82.1% - 106.5%] | Phase 2 (Dose-confirmation)[13] |
| 5-Day AUClast (Geometric LSM) | - | - | 97.6% [80.5% - 118.3%] | Phase 2 (Fixed-dose combination)[13] |
AUC: Area Under the Curve; CI: Confidence Interval; LSM: Least-Squares Mean; AUClast: Area under the curve from time 0 to last measurable concentration.
Table 2: Summary of Grade ≥3 Adverse Events (Cycles 1-2 of ASCERTAIN Study - MDS/CMML Population)
| Adverse Event | Oral Decitabine/Cedazuridine (n=130) | IV Decitabine (n=132) |
| Thrombocytopenia | 61% | - |
| Neutropenia | 57% | - |
| Anemia | 50% | - |
| Serious Adverse Events | 31% | 18% |
Data for IV decitabine-specific percentages for thrombocytopenia, neutropenia, and anemia were not explicitly separated in the provided search results for the crossover period.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the cross-over study design and the mechanism of action of decitabine.
Caption: Randomized cross-over design of the ASCERTAIN study.
Caption: Mechanism of action of oral decitabine with cedazuridine.
Conclusion
The cross-over study design robustly demonstrates that the oral fixed-dose combination of decitabine and cedazuridine is pharmacokinetically equivalent to intravenous decitabine.[5][14] The safety profiles of the oral and intravenous formulations were found to be similar.[5] These findings support the use of oral decitabine/cedazuridine as a safe and effective alternative to IV decitabine for patients with MDS, CMML, and AML, offering the potential for a more convenient, at-home treatment regimen.[5][14][15]
References
- 1. 2021 ASH: Efficacy of Oral Decitabine/Cedazuridine (ASTX727) in the CMML Subgroup from ASCERTAIN Phase 3 Study – Astex [astx.com]
- 2. Decitabine/cedazuridine for chronic myelomonocytic leukaemia, myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cedazuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral decitabine–cedazuridine for myelodysplastic syndromes and chronic myelomonocytic leukaemia - BJH [bjh.be]
- 15. Oral decitabine/cedazuridine versus intravenous decitabine for acute myeloid leukaemia: A randomised, crossover, registration, pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Cedazuridine-Based Therapy: A Comparative Guide to Quality of Life Improvements in Myelodysplastic Syndromes and Chronic Myelomonocytic Leukemia
For researchers, scientists, and drug development professionals, the advent of oral Cedazuridine in combination with Decitabine (B1684300) (marketed as Inqovi®) marks a significant advancement in the treatment landscape for Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML). This guide provides an objective comparison of this oral therapy with traditional intravenous (IV) Decitabine, focusing on improvements in quality of life, supported by clinical trial data and detailed experimental methodologies.
The primary advantage of the Cedazuridine-Decitabine combination lies in its novel oral administration route, which offers comparable efficacy to IV Decitabine while significantly reducing the treatment burden on patients.[1][2][3] This shift to an at-home treatment regimen is a cornerstone of the quality of life enhancements observed with this therapy.
Mechanism of Action: Enabling Oral Efficacy
Decitabine, a hypomethylating agent, functions by inhibiting DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects.[4][5][6] However, when administered orally, Decitabine is rapidly degraded by the enzyme cytidine (B196190) deaminase (CDA) in the gastrointestinal tract and liver, limiting its bioavailability.[3]
Cedazuridine is a potent inhibitor of CDA. By co-administering Cedazuridine with Decitabine, the enzymatic degradation of Decitabine is blocked, allowing for systemic exposure equivalent to that of IV administration.[7][8]
References
- 1. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in Decitabine-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 4. DNA Hypomethylating Drugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patients’ perspectives on oral decitabine/cedazuridine for the treatment of myelodysplastic syndromes/neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety and Efficacy of Cedazuridine in Combination Treatment: A Comparative Guide
An in-depth analysis of the oral hypomethylating agent, Cedazuridine/Decitabine (B1684300), in the context of current treatment options for Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML).
This guide provides a comprehensive overview of the long-term safety and efficacy of Cedazuridine in combination with Decitabine (oral DEC-C), with a comparative analysis against established alternative treatments. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies of pivotal clinical trials, and visualizes relevant biological pathways and workflows to support informed decision-making in the field of hematologic malignancies.
Executive Summary
The combination of Cedazuridine, a novel cytidine (B196190) deaminase inhibitor, with the hypomethylating agent Decitabine represents a significant advancement in the treatment of MDS and CMML by providing an oral therapeutic option with comparable efficacy to intravenous administration. The pivotal ASCERTAIN Phase III clinical trial has demonstrated the pharmacokinetic equivalence of oral DEC-C to intravenous (IV) Decitabine, along with a similar safety and efficacy profile. While direct head-to-head clinical trial data comparing oral DEC-C with Azacitidine is not yet available, this guide consolidates existing data from clinical trials, real-world evidence, and meta-analyses to offer a comparative perspective.
Comparative Efficacy
The efficacy of oral Cedazuridine/Decitabine has been primarily established in the ASCERTAIN trial, which compared it directly with IV Decitabine. The trial met its primary endpoint, demonstrating equivalent systemic exposure of decitabine.
| Efficacy Endpoint | Oral Cedazuridine/Decitabine (ASCERTAIN Trial) | Intravenous Decitabine (ASCERTAIN Trial) | Azacitidine (Various Studies - Indirect Comparison) |
| Median Overall Survival (OS) | 31.7 months[1] | Not directly reported for a separate arm in long-term follow-up as patients crossed over. | Varies by study and patient population; some meta-analyses suggest a survival benefit over best supportive care[2]. |
| Complete Response (CR) Rate | 22%[1] | Data is for the combined crossover population. | Ranges from 7-17% in various trials. A network meta-analysis suggested a lower likelihood of achieving CR compared to decitabine[3]. |
| Overall Response Rate (ORR) | 61.7%[1] | Data is for the combined crossover population. | A real-world data comparison with decitabine showed an ORR of 49% for azacitidine[1]. |
| Duration of Complete Response (Median) | 14 months[1] | Not separately reported. | Varies across studies. |
| Red Blood Cell (RBC) Transfusion Independence | 52% of transfusion-dependent patients at baseline achieved independence[2]. | Not separately reported. | A real-world data comparison showed 16% of patients achieving transfusion independence with azacitidine[1]. |
Note: The comparison with Azacitidine is indirect and based on different study populations and methodologies, which should be taken into consideration when interpreting the data.
Long-Term Safety Profile
The long-term safety of oral Cedazuridine/Decitabine has been shown to be consistent with the known safety profile of intravenous Decitabine. Myelosuppression is the most common toxicity.
| Adverse Event (Grade ≥3) | Oral Cedazuridine/Decitabine (ASCERTAIN Trial) | Intravenous Decitabine (ASCERTAIN Trial) | Azacitidine (Various Studies - Indirect Comparison) |
| Neutropenia | 57%[4] | 57%[4] | Reported in 49-85% of patients in various trials. |
| Thrombocytopenia | 61%[4] | 61%[4] | Reported in 25-70% of patients in various trials. |
| Anemia | 50%[4] | 50%[4] | Reported in 14-50% of patients in various trials. |
| Febrile Neutropenia | 26% | Not separately reported in long-term follow-up. | Reported in 13-32% of patients in various trials. |
| Pneumonia | 12% | Not separately reported in long-term follow-up. | Incidence varies across studies. |
| Sepsis | 7% | Not separately reported in long-term follow-up. | Incidence varies across studies. |
Note: The safety data for Azacitidine is derived from a range of studies and is not from a direct head-to-head comparison with oral Cedazuridine/Decitabine.
Experimental Protocols
The ASCERTAIN Trial (NCT03306264)
The ASCERTAIN trial was a pivotal Phase III, multicenter, randomized, open-label, crossover study that evaluated the pharmacokinetic equivalence, safety, and efficacy of oral Cedazuridine/Decitabine versus intravenous Decitabine in adult patients with MDS or CMML.[4]
Key Methodologies:
-
Patient Population: Adults with a diagnosis of MDS or CMML, including intermediate-1, intermediate-2, and high-risk IPSS groups.
-
Study Design: Patients were randomized in a 1:1 ratio to one of two treatment sequences for the first two 28-day cycles:
-
Sequence A: Oral DEC-C (35 mg decitabine and 100 mg cedazuridine) once daily for 5 days in Cycle 1, followed by IV Decitabine (20 mg/m²) daily for 5 days in Cycle 2.
-
Sequence B: IV Decitabine in Cycle 1, followed by oral DEC-C in Cycle 2.
-
From Cycle 3 onwards, all patients received oral DEC-C.
-
-
Primary Endpoint: To demonstrate pharmacokinetic equivalence of total 5-day decitabine exposure (Area Under the Curve, AUC) between oral DEC-C and IV Decitabine.
-
Secondary Endpoints: Included overall survival, response rates (CR, ORR), duration of response, transfusion independence, and safety.
-
Statistical Analysis: The primary pharmacokinetic endpoint was assessed by calculating the geometric mean ratio of the 5-day cumulative decitabine AUC for oral DEC-C versus IV Decitabine. Equivalence was concluded if the 90% confidence interval for this ratio fell within the prespecified range of 80% to 125%. Efficacy and safety endpoints were analyzed using descriptive statistics and appropriate statistical tests for comparisons.
Mechanism of Action and Signaling Pathways
Cedazuridine is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is primarily found in the gut and liver. CDA rapidly degrades Decitabine, limiting its oral bioavailability. By inhibiting CDA, Cedazuridine increases the systemic exposure of orally administered Decitabine, allowing it to reach therapeutic levels comparable to intravenous administration.
Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor. It is a nucleoside analog that gets incorporated into DNA during replication. Once incorporated, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation. This process is thought to reactivate silenced tumor suppressor genes, induce cellular differentiation, and trigger apoptosis in cancer cells.
Caption: Mechanism of action of oral Cedazuridine/Decitabine.
Experimental Workflow
The workflow for a typical clinical trial evaluating oral Cedazuridine/Decitabine, such as the ASCERTAIN trial, involves several key stages from patient screening to long-term follow-up.
Caption: ASCERTAIN trial experimental workflow.
Conclusion
The combination of Cedazuridine and Decitabine offers a valuable oral treatment option for patients with MDS and CMML, demonstrating long-term safety and efficacy comparable to intravenous Decitabine. This oral formulation has the potential to reduce the treatment burden on patients, improve their quality of life, and provide a convenient and effective alternative to parenteral therapies. While direct comparative data with Azacitidine is awaited, the existing evidence strongly supports the use of oral Cedazuridine/Decitabine in its approved indications. Further research, including head-to-head trials and real-world evidence studies, will continue to refine our understanding of the optimal use of this and other hypomethylating agents in the management of myeloid malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between decitabine and azacitidine for the treatment of myelodysplastic syndrome: a meta-analysis with 1,392 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review and network meta-analysis comparing azacitidine and decitabine for the treatment of myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cedazuridine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cedazuridine hydrochloride, a compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This compound is suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[1] Furthermore, it is classified as hazardous to water and must not be allowed to enter aquatic systems.[1]
Hazard and Safety Overview
Before handling this compound, it is imperative to be familiar with its hazard profile.
| Hazard Statement | Classification | Source |
| Harmful if swallowed or if inhaled. | Acute Toxicity (Oral, Inhalation) | [1] |
| Suspected of causing genetic defects. | Germ Cell Mutagenicity | [1] |
| May cause damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity (Repeated Exposure) | [1] |
| Hazardous for water. | Hazardous to the Aquatic Environment | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound and associated contaminated materials. While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its association with antineoplastic agents and its inherent hazards necessitate that it be managed as a hazardous pharmaceutical waste.
1. Waste Segregation and Collection:
-
Bulk Chemical Waste: Unused or expired this compound powder should be collected in a designated hazardous waste container.
-
Do not mix with household garbage or dispose of down the drain.[1]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Contaminated Labware: All disposable labware that has come into direct contact with this compound (e.g., pipette tips, vials, gloves, bench paper) should be considered contaminated and collected separately.
-
Empty Containers: Original containers of this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Health Hazard").
-
The accumulation start date (the date the first waste is added to the container).
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Do not accumulate more than 10 gallons of hazardous waste in the laboratory.[3] Schedule regular pickups to avoid exceeding this limit.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste contractor.
-
The recommended method of disposal is controlled incineration at a permitted facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Never attempt to treat or neutralize this compound waste within the laboratory.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust may be generated, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Avoid dust formation.
-
For solid spills, gently cover with an absorbent material to prevent aerosolization. Carefully sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
Safe Handling and Disposal of Cedazuridine Hydrochloride: A Guide for Laboratory Professionals
Cedazuridine hydrochloride is an orally active cytidine (B196190) deaminase (CDA) inhibitor used in cancer research.[1] Due to its potential health hazards, including being harmful if swallowed or inhaled, causing skin and eye irritation, and suspected genetic defects, strict adherence to safety protocols is essential for researchers and drug development professionals.[2][3][4] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with several associated risks. It is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[2]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
Recommended Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Impermeable gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes and dust. |
| Respiratory Protection | Use in a chemical fume hood. For emergencies, a self-contained breathing apparatus should be available.[4] | To prevent inhalation of dust or aerosols.[4] |
| Body Protection | A lab coat or impermeable protective clothing. | To protect skin and personal clothing from contamination. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Weighing:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid the formation and spread of dust and aerosols.[3][4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Weigh the required amount carefully to avoid generating dust.
2. Dissolving and Solution Preparation:
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
If sonication is required, ensure the vial is securely capped and check for any leaks afterward.
-
Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
3. Storage:
-
Store this compound in a tightly closed container in a cool, well-ventilated area.[4]
-
Avoid contact with strong oxidizing agents.[4]
-
For long-term storage in solvent, recommended temperatures are -80°C for 6 months and -20°C for 1 month.[4]
4. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3]
-
For solid spills, carefully scoop the material into a designated waste container. Avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be treated as hazardous waste.
-
Waste Containers: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal Method: Do not dispose of this compound with household garbage or pour it down the drain.[2] Disposal must be carried out in accordance with official local, state, and federal regulations for hazardous chemical waste.[2]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3] If present, remove contact lenses and continue rinsing.[3] Seek prompt medical attention.[3]
-
If Swallowed: Call a poison center or doctor immediately.[4] Do not induce vomiting.
Workflow Diagrams
To visually represent the safety and handling procedures, the following diagrams outline the key steps.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for this compound Exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
